BI-8668
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H32Cl2N8O2 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC名 |
2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride |
InChI |
InChI=1S/C23H31ClN8O2.ClH/c1-6-31-16-9-8-15(23(34)30(5)11-10-29(3)4)12-17(16)32(7-2)19(31)14-27-22(33)20-21(25)26-13-18(24)28-20;/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H2-,25,26,27,33);1H |
InChIキー |
PJKRNPPUSQSCHN-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)C(=O)N(C)CCN(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.[Cl-] |
製品の起源 |
United States |
Foundational & Exploratory
BI-8668: A Technical Guide to a Potent Epithelial Sodium Channel (ENaC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). This compound is a valuable research tool for investigating the role of ENaC in various physiological and pathophysiological processes, particularly in the context of respiratory diseases such as cystic fibrosis. This document outlines the compound's key characteristics, presents its pharmacological data in a structured format, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and the Epithelial Sodium Channel (ENaC)
The epithelial sodium channel (ENaC) is a crucial ion channel expressed on the apical surface of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2] It plays a vital role in maintaining electrolyte and blood pressure homeostasis by mediating the reabsorption of sodium ions.[1][2] In the airways, ENaC is a key regulator of the airway surface liquid (ASL) volume, which is essential for proper mucociliary clearance.[1][2]
ENaC is a heterotrimeric protein composed of α, β, and γ subunits.[1][2] In conditions like cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) leads to increased ENaC activity. This hyperactivity results in excessive sodium and water absorption from the airway surface, leading to mucus dehydration, impaired clearance, and chronic lung infections.[1][2] Therefore, inhibiting ENaC presents a promising therapeutic strategy for rehydrating the airway mucus and restoring mucociliary function.
This compound is a potent and well-characterized ENaC inhibitor that is structurally distinct from amiloride-derived compounds.[1][2] It serves as an excellent in vitro and in vivo tool for studying ENaC biology. A key feature of the this compound discovery program is the availability of a structurally analogous but significantly less potent compound, BI-0377 (>500-fold lower potency), which can be used as a negative control in experiments.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, its negative control BI-0377, and relevant experimental parameters.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Assay Conditions | Source |
| IC50 | 17 nM | Ussing Chamber assay on human airway epithelium (MucilAir™) | [1] |
| Inhibition of Water Resorption | 81% | M-1 mouse kidney tubule cell water resorption assay at 3 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Assay Conditions | Source |
| Inhibition of Airway Fluid Absorption | Up to 33% | Airway fluid absorption assay in Wistar rats at 3 µg/kg | [1][2] |
| Systemic ENaC Inhibition (Kidney) | Below 50% aldosterone (B195564) stimulation at 0.3 µg/kg and 3 µg/kg | Measurement of serum aldosterone levels in the rat airway fluid absorption assay | [2] |
Table 3: Selectivity Profile of this compound
| Target Panel | Selectivity | Concentration | Source |
| 47 out of 50 targets | ≥1,000-fold | ≤ 50% inhibition @ 10 µM | [1] |
| M3, M2, α1 receptors | ≥50-fold | Data indicates at least 50-fold selectivity | [1] |
Table 4: Physicochemical and Pharmacokinetic Properties of this compound
| Property | This compound | BI-0377 (Negative Control) | Source |
| Molecular Weight (Da) | 523.5 | 503.1 | [2] |
| Aqueous Solubility | High | - | [1][2] |
| Microsomal Stability | High | - | [1][2] |
| Hepatocyte Stability | High | - | [1][2] |
| Caco-2 Permeability | Moderate | - | [1][2] |
| Plasma Protein Binding | Low | - | [1] |
| CYP Inhibition (3A4, 2C8, 2C9, 2C19, 2D6) | IC50 >50 µM | IC50 >50 µM (2D6 n.d.) | [2] |
Signaling and Experimental Diagrams
The following diagrams, generated using the DOT language, illustrate the ENaC signaling pathway and the workflows of key experimental protocols.
ENaC Signaling Pathway in Airway Epithelial Cells
References
BI-8668: A Potent ENaC Inhibitor for Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-8668, a potent and highly characterized inhibitor of the epithelial sodium channel (ENaC). Given the critical role of ENaC in the pathophysiology of cystic fibrosis (CF), this document outlines the core mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of this compound in the context of CF research. This compound is structurally distinct from amiloride-derived compounds and serves as a valuable tool for both in vitro and in vivo investigations.[1]
Introduction to ENaC Inhibition in Cystic Fibrosis
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional or absent CFTR protein.[2] This defect results in impaired chloride and bicarbonate secretion across epithelial surfaces. In the airways of individuals with CF, the lack of CFTR function is associated with hyperactivity of the epithelial sodium channel (ENaC).[1][2] This ENaC hyperactivation leads to excessive sodium and water absorption from the airway surface liquid (ASL), resulting in dehydration of the mucus layer, impaired mucociliary clearance, and a cascade of inflammation and recurrent infections that characterize CF lung disease.[1][2]
Inhibition of ENaC is a promising therapeutic strategy for CF that is independent of the patient's specific CFTR mutation. By blocking ENaC, the absorption of sodium and water is reduced, thereby rehydrating the airway surface and improving mucus clearance. This compound is a potent ENaC inhibitor that offers a valuable pharmacological tool to explore this therapeutic hypothesis.
This compound: Mechanism of Action
This compound directly inhibits the epithelial sodium channel (ENaC), a heterotrimeric protein composed of α, β, and γ subunits that forms a highly selective sodium pore at the apical membrane of epithelial cells.[1] By blocking this channel, this compound reduces the influx of sodium ions from the luminal space into the epithelial cells. This inhibition of sodium transport decreases the osmotic driving force for water absorption, leading to increased hydration of the airway surface liquid.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium (MucilAir™) | IC50 | 17 nM | [1] |
| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81% | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Parameter | Result | Reference |
| Airway Fluid Absorption | Wistar Rat | 3 µg/kg | % Inhibition of Fluid Absorption | Up to 33% | [1] |
Table 3: Physicochemical and DMPK Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 523.5 Da | [1] |
| Aqueous Solubility | High | [1] |
| Microsomal Stability | High | [1] |
| Hepatocyte Stability | High | [1] |
| Caco-2 Permeability | Moderate | [1] |
| Cytochrome P450 Inhibition | Devoid | [1] |
| Plasma Protein Binding | Low | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited for this compound. These are representative protocols based on the available information and general laboratory practices.
Ussing Chamber Assay for ENaC Inhibition
This protocol describes the measurement of ENaC-mediated sodium current in polarized human airway epithelial cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ENaC activity.
Materials:
-
Human airway epithelial cells (e.g., MucilAir™) cultured on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Amiloride (B1667095) (positive control)
-
Vehicle (negative control)
Procedure:
-
Culture human airway epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed Krebs-Ringer bicarbonate buffer.
-
Maintain the temperature at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Add increasing concentrations of this compound to the apical chamber and record the change in Isc at each concentration.
-
At the end of the experiment, add a supramaximal concentration of amiloride to the apical chamber to block all ENaC activity and determine the amiloride-sensitive current.
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound and determine the IC50 value.
M-1 Water Resorption Assay
This assay measures the ability of a compound to inhibit ENaC-mediated water transport across a monolayer of M-1 mouse kidney tubule cells.
Objective: To quantify the inhibitory effect of this compound on water resorption.
Materials:
-
M-1 mouse kidney tubule cells
-
Permeable cell culture inserts
-
Culture medium
-
Tritiated water (3H2O)
-
This compound
-
Vehicle (negative control)
-
Scintillation counter
Procedure:
-
Seed M-1 cells on permeable cell culture inserts and culture until a confluent monolayer is formed.
-
Wash the cells and replace the medium with a defined buffer.
-
Add this compound or vehicle to the apical chamber.
-
Add a known amount of tritiated water to the apical chamber.
-
Incubate for a defined period to allow for water transport.
-
At the end of the incubation, collect samples from the apical and basolateral chambers.
-
Measure the amount of radioactivity in each sample using a scintillation counter.
-
Calculate the volume of water transported from the apical to the basolateral chamber and determine the percentage inhibition by this compound.[3]
In Vivo Rat Airway Fluid Absorption Model
This in vivo model assesses the effect of an ENaC inhibitor on fluid absorption from the lungs of anesthetized rats.
Objective: To evaluate the in vivo efficacy of this compound in reducing airway fluid absorption.
Materials:
-
Wistar rats
-
Anesthetic
-
Ringer's Lactate solution
-
This compound
-
Vehicle (negative control)
-
Surgical instruments
Procedure:
-
Anesthetize the Wistar rat.
-
Perform a tracheotomy and intubate the animal.
-
Instill a defined volume of Ringer's Lactate solution containing either this compound or vehicle into the trachea.[1]
-
Maintain the animal under anesthesia for 3 hours.[1]
-
At the end of the 3-hour period, euthanize the animal and excise the lungs.
-
Weigh the lungs to determine the amount of fluid remaining.
-
The difference in lung weight between the control and this compound-treated groups is used to calculate the percentage inhibition of fluid absorption.[1]
Conclusion
This compound is a potent and selective ENaC inhibitor with demonstrated activity in both in vitro and in vivo models of epithelial ion and fluid transport. Its mechanism of action directly addresses the underlying pathophysiology of airway surface dehydration in cystic fibrosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to utilize this compound as a key research tool in the ongoing effort to develop novel, mutation-agnostic therapies for cystic fibrosis. Further studies in CF-specific models are warranted to fully elucidate its therapeutic potential.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BI-8668: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium and fluid homeostasis across epithelial surfaces.[1][2] Structurally distinct from amiloride-based inhibitors, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of ENaC, particularly in the context of respiratory diseases such as cystic fibrosis.[3] This document provides a comprehensive overview of the structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a molecular weight of 523.5 g/mol and the chemical formula C₂₃H₃₂Cl₂N₈O₂.[4] Its chemical structure is distinct from that of amiloride (B1667095) and its derivatives.[1][2] A two-dimensional representation of the this compound structure is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight (Da) | 523.5 | [1][2] |
| Molecular Formula | C₂₃H₃₂Cl₂N₈O₂ | [4] |
| Aqueous Solubility | High | [1][2] |
| Caco-2 Permeability | Moderate | [1][2] |
| Microsomal Stability | High | [1][2] |
| Hepatocyte Stability | High | [1][2] |
Pharmacological Properties and Mechanism of Action
This compound functions as a direct inhibitor of the epithelial sodium channel (ENaC). ENaC is a transmembrane ion channel located on the apical surface of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2] It plays a crucial role in regulating sodium and water transport.[1][2] In conditions like cystic fibrosis, hyperactivation of ENaC leads to dehydration of the airway surface liquid and impaired mucociliary clearance. By blocking ENaC, this compound is designed to restore airway surface liquid hydration.
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Species/Cell Line | Endpoint | Result | Reference |
| Ussing Chamber Assay | Human Airway Epithelium | IC₅₀ | 17 nM | [1][2] |
| M-1 Water Resorption Assay | M-1 (mouse kidney tubule cells) | % Inhibition @ 3 µM | 81% | [1][2][4] |
| Airway Fluid Absorption Assay | Wistar Rats | % Inhibition @ 3 µg/kg | up to 33% | [2] |
This compound exhibits high selectivity for ENaC. In a screening panel of 50 targets, it showed ≥1,000-fold selectivity for 47 targets.[2] For the remaining three targets (M2, M3, and α1), the selectivity was at least 50-fold.[2] A structurally analogous but inactive compound, BI-0377, is available for use as a negative control in experiments.[1][2]
Pharmacokinetics and Metabolism
This compound demonstrates favorable pharmacokinetic properties, including high stability in microsomes and hepatocytes.[1][2] It exhibits low plasma protein binding and is devoid of significant cytochrome P450 inhibition.[1][2]
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Reference |
| Clearance (mL/min*kg) | 46 | 59 | [1] |
| Mean Residence Time (h) | 0.39 | 0.17 | [1] |
Table 4: Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) | Reference |
| CYP3A4 | >50 | [1] |
| CYP2C8 | >50 | [1] |
| CYP2C9 | >50 | [1] |
| CYP2C19 | >50 | [1] |
| CYP2D6 | >50 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Ussing Chamber Assay for ENaC Inhibition
This protocol describes the measurement of the inhibitory effect of this compound on ENaC-mediated sodium current in human airway epithelial cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ENaC.
Materials:
-
Human airway epithelial cells (e.g., MucilAir™)
-
Ussing chamber system
-
Ringer's solution (or similar physiological buffer)
-
This compound stock solution
-
Amiloride (positive control)
-
Vehicle (e.g., DMSO)
-
Gas mixture (95% O₂ / 5% CO₂)
Methodology:
-
Cell Culture: Culture human airway epithelial cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Chamber Setup: Mount the permeable supports containing the cell monolayers in the Ussing chambers. Fill the apical and basolateral chambers with pre-warmed and pre-gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes at 37°C while continuously bubbling with the gas mixture.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Compound Addition: Add increasing concentrations of this compound to the apical chamber in a cumulative manner. After each addition, allow the Isc to stabilize before the next addition. A typical concentration range would be from 1 nM to 10,000 nM.[2]
-
Positive Control: At the end of the experiment, add a saturating concentration of amiloride to the apical chamber to block all ENaC-mediated current, thereby determining the maximal ENaC activity.
-
Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
M-1 Cell Water Resorption Assay
This assay measures the ability of this compound to inhibit ENaC-mediated water transport across a monolayer of M-1 mouse kidney tubule cells.[2]
Objective: To quantify the percentage inhibition of water resorption by this compound.
Materials:
-
M-1 cells
-
Permeable cell culture inserts
-
Culture medium
-
This compound stock solution
-
Tritiated water (³H₂O)
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed M-1 cells on the apical side of permeable cell culture inserts and culture until a confluent monolayer is formed.
-
Pre-incubation: Pre-incubate the cell monolayers with this compound (e.g., at 3 µM) or vehicle in the apical chamber for a defined period.
-
Water Transport Measurement: Add a known amount of tritiated water to the apical chamber.
-
Incubation: Incubate for a specific time to allow for water transport across the cell monolayer.
-
Sample Collection: Collect samples from the basolateral chamber.
-
Quantification: Measure the amount of tritiated water that has been transported to the basolateral chamber using a scintillation counter.
-
Data Analysis: The transported volume is determined. A potent ENaC inhibitor like this compound will result in reduced water transport, leading to more remaining liquid in the apical compartment.[2] Calculate the percentage inhibition of water resorption in the this compound treated cells compared to the vehicle-treated control cells.
In Vivo Airway Fluid Absorption Assay
This in vivo assay assesses the efficacy of this compound in reducing fluid absorption from the lungs of Wistar rats.[2]
Objective: To determine the in vivo inhibitory effect of this compound on airway fluid absorption.
Materials:
-
Male Wistar rats
-
This compound solution
-
Ringer's lactate (B86563) solution (control)
-
Anesthesia
-
Surgical instruments for tracheal instillation
Methodology:
-
Animal Preparation: Anesthetize the Wistar rats.
-
Tracheal Instillation: Instill a defined volume of either Ringer's lactate solution (control) or the this compound test solution (e.g., at 0.1 mg/kg) into the trachea.[1]
-
Incubation Period: Allow the fluid to be absorbed for a set period, for example, 3 hours.[1]
-
Lung Excision: Euthanize the animals and carefully excise both lung lobes.
-
Measurement: Determine the weight of the lungs.
-
Data Analysis: The absorption of fluid from the lungs is determined by the weight difference between the lungs of the control and compound-treated animals.[2] Concurrently, serum aldosterone (B195564) levels can be measured as an indicator of systemic ENaC inhibition.[1]
Signaling Pathway and Mechanism of Action Visualization
The following diagram illustrates the mechanism of action of this compound in the context of an epithelial cell in the airway.
Conclusion
This compound is a well-characterized, potent, and selective ENaC inhibitor that serves as an invaluable tool for in vitro and in vivo research. Its distinct structure, favorable pharmacokinetic profile, and high selectivity make it a superior chemical probe compared to classical ENaC blockers like amiloride. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate its effective use in studies aimed at understanding the role of ENaC in health and disease, and in the development of novel therapeutics for conditions such as cystic fibrosis.
References
Technical Guide: Aqueous Solubility and Functional Characteristics of BI-8668
For: Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), structurally distinct from amiloride-based compounds.[1] ENaC is a key regulator of sodium and fluid balance across epithelial surfaces, including those in the lungs, kidneys, and colon.[1] Its inhibition is a therapeutic strategy for diseases characterized by fluid imbalance, such as cystic fibrosis. This document provides a comprehensive technical overview of the aqueous solubility of this compound and the experimental methodologies used to characterize its function.
Physicochemical and Pharmacokinetic Properties
This compound demonstrates high aqueous solubility, a critical attribute for a viable drug candidate.[1] A summary of its key physicochemical and in vitro DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls) parameters are presented below.
Table 1: Physicochemical and In Vitro DMPK/CMC Parameters of this compound
| Parameter | Value | Reference |
| Molecular Weight (Da) | 523.5 | [1][2] |
| Solubility in PBS (pH 7.4) | 110 µg/mL | [1][2] |
| logD (pH 2 / 7.4 / 11) | -0.5 / 0.2 / 0.58 | [1][2] |
| Caco-2 Permeability (Papp A→B) | Moderate | [1][2] |
| Microsomal Stability | High | [1][2] |
| Hepatocyte Stability | High | [1][2] |
| Cytochrome P450 Inhibition | Devoid | [1][2] |
| Plasma Protein Binding | Low | [1][2] |
ENaC Signaling and Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting ENaC. ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits that forms a pore selective for Na+ ions at the apical membrane of epithelial cells.[1][3] The influx of sodium through ENaC creates an osmotic gradient that drives the absorption of water. By blocking this channel, this compound inhibits sodium and subsequent water reabsorption.
Experimental Protocols
The following sections detail the methodologies used to assess the solubility and functional activity of this compound.
Aqueous Solubility Determination in PBS (pH 7.4)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound in a physiologically relevant buffer.
-
Objective: To quantify the maximum concentration of this compound that can be dissolved in Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Micro-centrifuge tubes
-
Thermomixer or shaking incubator
-
HPLC system with UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add an excess amount of this compound powder to a micro-centrifuge tube containing a known volume of PBS at pH 7.4.
-
Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (typically 24 hours) to reach equilibrium.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve prepared from the DMSO stock solution.
-
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay was used to determine the potency of this compound in inhibiting ENaC-mediated sodium currents.
-
Objective: To determine the IC50 value of this compound for the inhibition of ENaC-mediated short-circuit current (Isc) across human airway epithelial cells.
-
Experimental Workflow:
-
Procedure:
-
Human airway epithelial cells (e.g., MucilAir™) are cultured on permeable supports at an air-liquid interface (ALI) to achieve differentiation.[4]
-
The cell-containing supports are mounted in modified Ussing chambers, separating the apical and basolateral compartments.[4]
-
Both compartments are filled with carboxygenated Krebs or Ringer's solution and maintained at 37°C.[4][5]
-
The epithelial monolayer is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.[4]
-
After establishing a stable baseline, this compound is added cumulatively to the apical chamber in increasing concentrations (e.g., a 5-step concentration curve from 1 nM to 10,000 nM).[2]
-
The inhibition of the Na+ current is recorded.
-
At the end of the experiment, a maximal ENaC blocker like benzamil (B1198395) (10 µM) is added to determine the total amiloride-sensitive current, to which responses are standardized.[4]
-
The IC50 value is calculated from the concentration-response curve. For this compound, the reported IC50 is 17 nM.[1][2]
-
M-1 Cell Water Resorption Assay
This cellular assay provides a functional measure of ENaC's role in mediating water transport.
-
Objective: To quantify the inhibitory effect of this compound on ENaC-mediated water permeability through a confluent monolayer of M-1 mouse kidney epithelial cells.
-
Procedure:
-
M-1 cells are seeded on permeable supports and cultured until a confluent monolayer is formed.
-
The assay is initiated by adding a specific volume of medium containing a tracer, such as tritiated water (³H₂O), to the apical compartment.
-
The cells are treated with either a vehicle control or this compound (e.g., at a concentration of 3 µM).[1][2]
-
The plates are incubated for a defined period to allow for water transport across the cell monolayer.
-
After incubation, the amount of tritiated water remaining in the apical compartment is quantified using a scintillation counter.
-
A reduction in water transport, indicated by a higher amount of remaining liquid in the apical compartment of treated cells compared to control, signifies ENaC inhibition. This compound demonstrated 81% inhibition at 3 µM in this assay.[1][2]
-
In Vivo Airway Fluid Absorption Assay
This in vivo model assesses the efficacy of an ENaC inhibitor in a relevant physiological setting.
-
Objective: To measure the ability of this compound to inhibit fluid absorption from the lungs of Wistar rats.
-
Procedure:
-
A control solution (Ringer's Lactate) or a test solution containing this compound (e.g., at a dose of 3 µg/kg) is instilled directly into the trachea.[1][2]
-
The animals are maintained for a set period (e.g., 3 hours) to allow for fluid absorption.[1][2]
-
After the incubation period, the animals are euthanized, and the lungs are excised and weighed.
-
The extent of fluid absorption is determined by the difference in the weight of the lungs from the compound-treated group versus the control group.
-
The effect is expressed as a percentage of inhibition of fluid absorption. This compound showed up to 33% inhibition at 3 µg/kg in this model.[1][2]
Conclusion
This compound is a potent ENaC inhibitor with high aqueous solubility, a favorable characteristic for drug development. Its ability to inhibit ENaC-mediated sodium and water transport has been robustly demonstrated across a range of in vitro and in vivo assays. The data and protocols summarized in this guide provide a foundational understanding of the physicochemical and pharmacological properties of this compound for researchers in the field of epithelial transport and drug discovery.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
BI-8668: A Comprehensive Technical Guide to Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target selectivity and specificity of BI-8668, a potent and highly selective inhibitor of the epithelial sodium channel (ENaC). All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Core Target: Epithelial Sodium Channel (ENaC)
This compound is a chemical probe designed to inhibit the epithelial sodium channel (ENaC)[1][2]. ENaC is a heterotrimeric transmembrane protein composed of α, β, and γ subunits that forms a channel with high selectivity for Na⁺ and Li⁺ over K⁺[3]. This channel is crucial for maintaining electrolyte and blood pressure homeostasis, as well as airway surface fluid homeostasis, by mediating the diffusion of luminal sodium and water across the apical membrane of epithelial cells[3][4]. ENaC is expressed in various tissues, including the lungs, kidneys, colon, and sweat glands[3][4].
Mechanism of Action
ENaC plays a vital role in sodium reabsorption. In conditions like cystic fibrosis, increased ENaC activity contributes to mucus dehydration[3][4]. By inhibiting ENaC, this compound can help restore airway surface liquid and improve mucociliary clearance. The inhibition of ENaC by this compound is structurally distinct from amiloride-derived compounds[3][4].
dot
Caption: ENaC-mediated sodium and water transport and its inhibition by this compound.
Quantitative Analysis of Potency and Efficacy
This compound demonstrates high potency in inhibiting ENaC function in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Endpoint | Value | Reference |
| Ussing Chamber | Human Airway Epithelium | IC₅₀ | 17 nM | [3][5][6] |
| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition | 81% at 3 µM | [3][5][6] |
Table 2: In Vivo Efficacy of this compound
| Assay Type | Animal Model | Dose | Endpoint | Value | Reference |
| Airway Fluid Absorption | Wistar Rats | 3 µg/kg | % Inhibition of Fluid Absorption | up to 33% | [3][7] |
Target Selectivity and Specificity Profile
A critical aspect of a chemical probe is its selectivity for the intended target over other biological molecules. This compound has been profiled against a panel of targets to assess its specificity.
Off-Target Profiling
This compound was evaluated in a selectivity panel of 50 targets. The results indicate a high degree of selectivity for ENaC.
Table 3: this compound Selectivity Panel Results
| Target Category | Number of Targets | Outcome |
| Various Receptors, Channels, and Enzymes | 47 out of 50 | ≥1,000-fold selectivity (≤ 50% inhibition @ 10 µM)[3][8] |
| Muscarinic Receptors (M2, M3), Adrenergic Receptor (α1) | 3 out of 50 | At least 50-fold selectivity[3][8] |
It is advised that at concentrations greater than 1 µM, off-target inhibition of M1/M2/M3 muscarinic receptors, the alpha1A adrenergic receptor, and acetylcholinesterase may be observed[8].
A structurally similar but significantly less potent analog, BI-0377 , is available as a negative control for in vitro experiments. BI-0377 has a >500-fold lower potency in the Ussing chamber assay[3].
Cytochrome P450 (CYP) Inhibition
This compound shows no significant inhibition of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions mediated by these enzymes.
Table 4: this compound Cytochrome P450 Inhibition Profile
| Enzyme | IC₅₀ (µM) |
| CYP3A4 | >50[4] |
| CYP2C8 | >50[4] |
| CYP2C9 | >50[4] |
| CYP2C19 | >50[4] |
| CYP2D6 | >50[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key assays used to characterize this compound.
Ussing Chamber Assay for ENaC Inhibition
This electrophysiological technique measures ion transport across epithelial tissues.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ENaC-mediated sodium current in human airway epithelium.
Methodology:
-
Tissue Preparation: Freshly excised human airway epithelial cells are cultured on permeable supports to form a polarized monolayer.
-
Mounting: The cell culture insert is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Both compartments are filled with oxygenated physiological saline solution (e.g., Ringer's solution) and maintained at 37°C. The system is allowed to equilibrate.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.
-
Compound Addition: Increasing concentrations of this compound are added to the apical side of the epithelium.
-
Data Analysis: The inhibition of the amiloride-sensitive Isc is measured at each concentration, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
dot
Caption: Workflow for the Ussing Chamber Assay.
M-1 Cell Water Resorption Assay
This cellular assay measures the ability of ENaC inhibitors to block water transport across a cell monolayer.
Objective: To quantify the percentage of inhibition of ENaC-mediated water resorption by this compound in a mouse kidney tubule cell line.
Methodology:
-
Cell Culture: M-1 cells (mouse kidney tubule cells) are seeded on permeable supports and cultured until a confluent monolayer is formed.
-
Assay Setup: The permeable supports are placed in a plate, creating apical and basolateral compartments.
-
Treatment: this compound (at a concentration of 3 µM) is added to the apical compartment.
-
Water Transport Measurement: Tritiated water (³H₂O) is added to the apical compartment. The amount of tritiated water transported to the basolateral compartment over a specific time is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of water transport in the presence of this compound is calculated relative to a vehicle control. A potent ENaC inhibitor will result in reduced water transport, leading to more liquid remaining in the apical compartment[6].
dot
References
- 1. The role of the epithelial Na+ channel (ENaC) in high AVP but low aldosterone states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
Understanding the Epithelial Sodium Channel (ENaC) and its Modulation by BI-8668: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epithelial sodium channel (ENaC), a crucial regulator of sodium and water homeostasis, and explores the function and characteristics of BI-8668, a potent and selective ENaC inhibitor. This document details the molecular mechanisms of ENaC, its physiological roles, and its dysregulation in disease states such as cystic fibrosis. Furthermore, it presents key in vitro and in vivo data for this compound, along with detailed experimental protocols for studying ENaC function.
The Epithelial Sodium Channel (ENaC): Core Function and Physiological Significance
The epithelial sodium channel (ENaC) is a membrane-bound ion channel that is selectively permeable to sodium ions (Na⁺)[1]. It is a heterotrimeric protein complex composed of three homologous subunits: α, β, and γ, although a δ subunit can also be found in some tissues[1][2][3][4][5]. In some instances, functional channels can be formed by one or two subunits[6]. ENaC is primarily located on the apical membrane of polarized epithelial cells in various tissues, including the kidneys, lungs, colon, and sweat glands[1][3][7][8][9].
The primary function of ENaC is to mediate the reabsorption of sodium ions from the luminal fluid into the cell[1][2][3]. This process is the rate-limiting step for sodium reabsorption in several epithelial tissues[10][11]. The movement of sodium ions across the apical membrane, driven by the electrochemical gradient established by the basolateral Na⁺/K⁺-ATPase, creates an osmotic gradient that facilitates water reabsorption[4][10]. This fundamental mechanism is critical for maintaining electrolyte and blood pressure homeostasis, as well as regulating the hydration of mucosal surfaces, such as the airway surface liquid (ASL)[7][8][9].
Dysregulation of ENaC activity is implicated in several human diseases. Gain-of-function mutations can lead to conditions like Liddle's syndrome, characterized by hypertension[2][10][12]. Conversely, in cystic fibrosis, the absence of functional CFTR leads to increased ENaC activity, resulting in airway surface liquid depletion, mucus dehydration, and impaired mucociliary clearance[7][8][9][13]. This makes ENaC a significant therapeutic target for managing such conditions[14][15].
This compound: A Potent and Selective ENaC Inhibitor
This compound is a highly potent and well-characterized inhibitor of the epithelial sodium channel (ENaC)[7][8][9][14]. Structurally distinct from amiloride-based compounds, this compound offers a valuable tool for in vitro and in vivo research into ENaC function and its role in pathophysiology[7][8]. It exhibits high aqueous solubility, microsomal and hepatocyte stability, and moderate permeability, making it suitable for a range of experimental applications[7][8]. For comparative studies, a structurally analogous but significantly less potent compound, BI-0377, is available as a negative control[7][8].
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy in various assays.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Description | Result | Reference |
| Ussing Chamber (Human Airway Epithelium) | Measures the inhibition of Na⁺ current. | IC₅₀: 17 nM | [7][8][16] |
| M-1 Water Resorption Assay | Quantifies the inhibition of ENaC-mediated water permeability through a mouse kidney tubule cell line. | 81% inhibition at 3 µM | [7][8][16] |
Table 2: In Vivo Efficacy of this compound
| Assay | Animal Model | Dosing | Result | Reference |
| Airway Fluid Absorption Assay | Wistar Rats | 3 µg/kg | Up to 33% inhibition of fluid absorption | [7][8] |
Table 3: Selectivity Profile of this compound
| Target Panel | Concentration | Result | Reference |
| 50 targets | 10 µM | ≥1,000-fold selectivity for 47/50 targets (≤ 50% inhibition) | [7][8] |
| M3, M2, α1 receptors | 10 µM | At least 50-fold selectivity | [7][8] |
Signaling Pathways Regulating ENaC Activity
The activity of ENaC is tightly regulated by a complex network of signaling pathways, primarily in response to hormonal stimuli such as aldosterone. Key players in this regulation include the serum- and glucocorticoid-inducible kinase 1 (SGK1) and the E3 ubiquitin ligase Nedd4-2.
Aldosterone, a mineralocorticoid hormone, increases ENaC activity by promoting its insertion into the apical membrane and increasing its open probability[1][17][18]. This process is mediated through the activation of SGK1[19]. SGK1, in turn, phosphorylates Nedd4-2, which inhibits its ability to ubiquitinate ENaC. The ubiquitination of ENaC targets it for internalization and degradation, thus reducing its surface expression[2][18][19][20]. By inhibiting Nedd4-2, SGK1 effectively increases the number of active ENaC channels at the cell surface.
Phosphatidylinositides, such as PIP₂ and PIP₃, are also crucial for ENaC regulation. PIP₂ appears to be permissive for ENaC channel opening, while PIP₃ can augment its open probability and influence its membrane trafficking[17][20].
Caption: Aldosterone-mediated regulation of ENaC and inhibition by this compound.
Experimental Protocols for Studying ENaC Function
Several well-established experimental techniques are employed to investigate the function and modulation of ENaC. These methods allow for the precise measurement of ion transport and the characterization of channel properties.
Ussing Chamber Electrophysiology
The Ussing chamber is a fundamental tool for studying ion transport across epithelial tissues and cell monolayers. It allows for the measurement of short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium when the transepithelial voltage is clamped at 0 mV[21][22].
Methodology:
-
Tissue/Cell Culture Preparation: Epithelial tissues (e.g., human airway epithelium) or confluent cell monolayers grown on permeable supports are mounted between the two halves of the Ussing chamber[23].
-
Bathing Solutions: The apical and basolateral surfaces are bathed in physiological solutions, such as Krebs-Ringer bicarbonate buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Electrophysiological Recordings: Ag/AgCl electrodes connected to a voltage-clamp amplifier are used to measure and clamp the transepithelial potential difference (Vt) and pass a current (Isc)[21].
-
Pharmacological Manipulation: ENaC-mediated current is identified by the addition of a specific inhibitor, such as amiloride (B1667095) or this compound, to the apical bath. The difference in Isc before and after the addition of the inhibitor represents the ENaC-dependent sodium transport.
Caption: Workflow for a Ussing chamber experiment to measure ENaC activity.
Patch-Clamp Electrophysiology
Patch-clamp techniques, including whole-cell and single-channel recording, provide high-resolution measurements of ion channel activity in individual cells[24][25][26][27][28][29][30].
Methodology:
-
Cell Preparation: Cells expressing ENaC (e.g., stably transfected cell lines or primary epithelial cells) are cultured on a suitable substrate[24][25][29].
-
Pipette and Solutions: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal. The pipette and bath solutions are formulated to isolate the currents of interest[25][28].
-
Recording Configurations:
-
Whole-cell: The membrane patch within the pipette is ruptured, allowing for the measurement of macroscopic currents from the entire cell membrane[25][26][29]. This configuration is used to determine properties like current-voltage relationships and the effects of channel modulators on the total cellular current.
-
Single-channel (cell-attached or excised patch): A small patch of membrane is isolated by the pipette, enabling the recording of currents from individual ion channels[25][27][28]. This allows for the characterization of single-channel conductance, open probability, and open/closed times.
-
-
Data Acquisition and Analysis: Currents are recorded using a specialized amplifier and digitized for analysis. Software is used to measure current amplitudes, durations, and frequencies of channel opening.
Water Resorption Assay
This assay measures the ability of an epithelial monolayer to transport water, a process that is coupled to active sodium transport via ENaC.
Methodology:
-
Cell Culture: A cell line that forms a tight monolayer and expresses ENaC, such as M-1 mouse kidney tubule cells, is cultured on a permeable support[7].
-
Assay Setup: The apical compartment of the cell layer is loaded with a solution containing a tracer, such as tritiated water[7].
-
Incubation: The cells are incubated for a defined period, during which ENaC-mediated sodium transport drives water from the apical to the basolateral compartment.
-
Measurement: The amount of tracer remaining in the apical compartment is quantified. A reduction in water transport, indicated by more remaining liquid, signifies inhibition of ENaC[7]. The effect of compounds like this compound is determined by comparing the water transport in treated versus untreated cells.
Conclusion
The epithelial sodium channel plays a vital role in maintaining physiological homeostasis, and its dysfunction contributes to the pathology of significant diseases. This compound represents a potent and selective tool for investigating the intricate functions of ENaC. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the mechanisms of ENaC regulation and to explore the therapeutic potential of its modulators.
References
- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 2. Epithelial sodium channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epithelial sodium channel (ENaC) family: Phylogeny, structure-function, tissue distribution, and associated inherited diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Frontiers | Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force [frontiersin.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enigmatic Roles of the Epithelial Sodium Channel (ENaC) in Articular Chondrocytes and Osteoblasts: Mechanotransduction, Sodium Transport or Extracellular Sodium Sensing? - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structure and function of the Mec-ENaC family of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of endogenous ENaC functional expression by CFTR and ΔF508-CFTR in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. What are ENaCα inhibitors and how do they work? [synapse.patsnap.com]
- 16. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of the epithelial Na+ channel by the mTORC2/SGK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. physiologicinstruments.com [physiologicinstruments.com]
- 22. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn-links.lww.com [cdn-links.lww.com]
- 24. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease [frontiersin.org]
BI-8668: A Technical Guide to a High-Potency Chemical Probe for the Epithelial Sodium Channel (ENaC)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). Designed as a chemical probe, this compound serves as a critical tool for investigating the physiological and pathological roles of ENaC, particularly in the context of diseases such as cystic fibrosis.[1] This guide details the quantitative properties of this compound, comprehensive experimental protocols for its use, and a review of the key signaling pathways it modulates.
Introduction to ENaC and the Role of Chemical Probes
The epithelial sodium channel (ENaC) is a membrane-bound ion channel that is selectively permeable to sodium ions (Na⁺).[2] It is a heterotrimeric protein composed of α, β, and γ subunits, with a recently identified δ subunit in humans.[3][4][5] ENaC is predominantly expressed in the apical membrane of epithelial cells in various tissues, including the kidneys, lungs, colon, and sweat glands.[3][4] Its primary function is to mediate the reabsorption of sodium ions, a process crucial for maintaining electrolyte and blood pressure homeostasis, as well as regulating the hydration of mucosal surfaces.[3][4]
Dysregulation of ENaC activity is implicated in several diseases. For instance, in cystic fibrosis, the hyperactivity of ENaC, coupled with the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR), leads to dehydration of the airway surface liquid, resulting in mucus obstruction and chronic bacterial infections.[3][4] Consequently, ENaC has emerged as a significant therapeutic target.
Chemical probes are indispensable tools in biomedical research and drug discovery. A high-quality chemical probe is a small molecule that is potent, selective, and well-characterized, enabling the interrogation of a specific biological target's function in cellular and in vivo systems. This compound has been developed as such a probe for ENaC, offering a distinct structural alternative to amiloride-based inhibitors.[3][4] A structurally similar but significantly less potent compound, BI-0377, is also available as a negative control for in vitro experiments, reinforcing the on-target effects of this compound.[3][4]
Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound and its negative control, BI-0377.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Assay | Species/Cell Line | Value | Reference |
| IC₅₀ | Ussing Chamber (Na⁺ current inhibition) | Human Airway Epithelium | 17 nM | [3][6] |
| Inhibition | M-1 Water Resorption Assay | Mouse Kidney Tubules (M-1 cells) | 81% at 3 µM | [3][6] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Assay | Species | Dose | Effect | Reference |
| Inhibition of Fluid Absorption | Airway Fluid Absorption Assay | Wistar Rats | 3 µg/kg | Up to 33% | [3] |
| ED₅₀ | Acute Rat Lung Fluid Absorption Model | Rats | 0.1 µg/kg (3h post-dosing) | - | [7] |
Table 3: Selectivity Profile of this compound
| Target Panel | Number of Targets | Selectivity | Notes | Reference |
| Broad Target Panel | 50 | ≥1,000-fold for 47/50 targets (≤ 50% inhibition @ 10 µM) | At least 50-fold selectivity for M2, M3, and α1 receptors. | [3][4][7] |
| Kinase Panel | Not Reported | - | Contains a "hinge binder" motif, suggesting potential kinase inhibition, but low permeability may limit intracellular effects. | [7] |
Table 4: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 523.5 Da | [3] |
| Aqueous Solubility | High | [3][4] |
| Microsomal Stability | High | [3][4] |
| Hepatocyte Stability | High | [3][4] |
| Caco-2 Permeability | Moderate | [3][4] |
| Cytochrome P450 Inhibition | Devoid of inhibition for major isoforms (3A4, 2C8, 2C9, 2C19, 2D6) at >50 µM | [4] |
| Plasma Protein Binding | Low | [3][4] |
| Lung Retention (Rat) | 55% of drug remained in the lung 3h post-intratracheal instillation (10 µg/kg) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of studies using this compound.
Ussing Chamber Assay for ENaC Inhibition in Human Airway Epithelium
This electrophysiological technique measures ion transport across epithelial tissues.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ENaC-mediated sodium current.
Materials:
-
Human bronchial epithelial cells cultured on permeable supports at an air-liquid interface.
-
Ussing chamber system.
-
Voltage-clamp amplifier.
-
Krebs-bicarbonate Ringer (KBR) solution, gassed with 95% O₂/5% CO₂ and maintained at 37°C.
-
This compound stock solution (in DMSO).
-
Amiloride (B1667095) (as a positive control).
Procedure:
-
Mount the cultured epithelial monolayers in the Ussing chambers, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed KBR solution.
-
Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV. The resulting current is the short-circuit current (Isc), which represents the net ion transport.
-
Allow the baseline Isc to stabilize.
-
Add cumulative concentrations of this compound to the apical side of the epithelium.
-
Record the steady-state Isc at each concentration.
-
At the end of the experiment, add a saturating concentration of amiloride to determine the total ENaC-mediated current.
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
M-1 Cell Water Resorption Assay
This assay measures the ability of ENaC inhibitors to block water transport across a confluent monolayer of mouse kidney tubule cells.
Objective: To assess the functional inhibition of ENaC-mediated water permeability by this compound.
Materials:
-
M-1 mouse kidney tubule cells grown to confluence on permeable supports.
-
Tritiated water (³H₂O).
-
This compound.
-
Scintillation counter.
Procedure:
-
Culture M-1 cells on permeable supports until a confluent monolayer is formed.
-
Wash the cells and add fresh culture medium to the basolateral compartment.
-
To the apical compartment, add a defined volume of medium containing tritiated water and the desired concentration of this compound (or vehicle control).
-
Incubate for a specified period to allow for water transport.
-
After incubation, collect the medium from the apical compartment.
-
Measure the amount of remaining tritiated water in the apical medium using a scintillation counter.
-
A reduction in the transport of tritiated water from the apical to the basolateral side, resulting in more radioactivity remaining in the apical compartment, indicates inhibition of water resorption.
-
Express the results as a percentage inhibition compared to the vehicle-treated control.
Rat Lung Fluid Absorption Model
This in vivo model assesses the effect of ENaC inhibitors on fluid clearance from the lungs.
Objective: To evaluate the in vivo efficacy of this compound in inhibiting airway fluid absorption.
Procedure:
-
Anesthetize male Wistar rats.
-
Intratracheally instill a defined volume of a test solution (e.g., Ringer's lactate) containing either the vehicle control or this compound at the desired dose.
-
Maintain the rats under anesthesia for a set period (e.g., 3 hours).
-
At the end of the experimental period, euthanize the rats and excise the lungs.
-
Determine the weight of both lung lobes.
-
The difference in lung weight between the control and this compound-treated groups reflects the inhibition of fluid absorption.
-
Calculate the percent inhibition of fluid absorption compared to the control group.
-
Optionally, blood samples can be collected to measure serum aldosterone (B195564) levels as an indicator of systemic ENaC inhibition.[3][4]
ENaC Signaling and Regulatory Pathways
The activity of ENaC is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of ENaC inhibitors like this compound.
Aldosterone-SGK1-Nedd4-2 Pathway
Aldosterone, a mineralocorticoid hormone, is a key regulator of ENaC. It increases sodium reabsorption by enhancing ENaC activity. This is primarily achieved through the induction of serum and glucocorticoid-inducible kinase 1 (SGK1). Activated SGK1 phosphorylates the ubiquitin-protein ligase Nedd4-2. In its unphosphorylated state, Nedd4-2 binds to PY motifs on the C-termini of ENaC subunits, leading to their ubiquitination and subsequent endocytosis and degradation. Phosphorylation of Nedd4-2 by SGK1 inhibits its interaction with ENaC, thereby increasing the channel's cell surface abundance and activity.
Phosphoinositide Regulation of ENaC
Phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP₂) and phosphatidylinositol 3,4,5-trisphosphate (PIP₃), are lipid second messengers that directly and indirectly regulate ENaC activity.[7][8] PIP₂ is thought to be permissive for ENaC gating, meaning its presence is required for the channel to open.[8] PIP₃, a product of phosphoinositide 3-kinase (PI3K), can increase ENaC open probability and also plays a role in the SGK1-mediated suppression of ENaC retrieval from the cell membrane.[7][8] The PI3K/PIP₃ pathway is activated by various stimuli, including insulin.
References
- 1. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ENaC structure and function in the wake of a resolved structure of a family member - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ENaC structure and function in the wake of a resolved structure of a family member - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Physiologic regulation of the epithelial sodium channel by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-8668 in Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing BI-8668, a potent and selective epithelial sodium channel (ENaC) inhibitor, in Ussing chamber experiments. This guide is intended for researchers in physiology, pharmacology, and drug development investigating epithelial transport and barrier function.
Introduction
The Ussing chamber is a vital tool for studying ion transport across epithelial tissues and cell monolayers. It allows for the precise measurement of short-circuit current (Isc) and transepithelial electrical resistance (TEER), providing quantitative insights into the activity of ion channels and the integrity of epithelial barriers. This compound is a non-amiloride ENaC inhibitor that has shown high potency in preclinical studies.[1][2] These protocols outline the use of this compound to investigate its effects on ENaC-mediated sodium transport in various epithelial models.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the known quantitative data for this compound in Ussing chamber and related assays.
| Parameter | Cell/Tissue Type | Value | Reference |
| IC₅₀ | Human Airway Epithelium (MucilAir™) | 17 nM | [1][2] |
| Concentration Range Tested | Human Airway Epithelium (MucilAir™) | 1 nM - 10,000 nM | [1] |
Note: The IC₅₀ was determined from a 5-step concentration-response curve.
| Assay | Cell Line | Concentration of this compound | Inhibition | Reference |
| Water Resorption | M-1 (mouse kidney tubules) | 3 µM | 81% | [1][2] |
Experimental Protocols
Protocol 1: General Ussing Chamber Experiment with this compound for Airway Epithelial Cells
This protocol is designed for primary human bronchial epithelial cells (HBEC) cultured on permeable supports.
Materials:
-
Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments)
-
Voltage-Clamp Amplifier
-
Data Acquisition System
-
Ag/AgCl Electrodes with 3M KCl Agar Bridges
-
Water Bath/Heater (to maintain 37°C)
-
Gas Supply (95% O₂ / 5% CO₂)
-
Ringer's Solution (see composition below)
-
This compound Stock Solution (in a suitable solvent, e.g., DMSO)
-
Amiloride (B1667095) (as a positive control)
-
Forskolin (B1673556) and IBMX (for assessing CFTR function, optional)
-
Bumetanide (B1668049) (NKCC inhibitor, optional)
-
Cultured primary human bronchial epithelial cells on permeable supports
Ringer's Solution Composition:
| Component | Concentration (mM) |
| NaCl | 120 |
| NaHCO₃ | 25 |
| KH₂PO₄ | 3.3 |
| K₂HPO₄ | 0.8 |
| MgCl₂ | 1.2 |
| CaCl₂ | 1.2 |
| Glucose | 10 |
Aerate with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[3]
Procedure:
-
System Preparation:
-
Assemble the Ussing chamber system according to the manufacturer's instructions.
-
Fill the chambers with Ringer's solution and start the gas lift to circulate and oxygenate the buffer.
-
Equilibrate the system to 37°C.
-
Calibrate the electrodes to correct for any offset potential.
-
-
Tissue Mounting:
-
Carefully excise the permeable support with the cultured epithelial cells.
-
Mount the support in the Ussing chamber slider, ensuring a proper seal to separate the apical and basolateral chambers.
-
Insert the slider into the Ussing chamber.
-
-
Equilibration and Baseline Measurement:
-
Allow the mounted epithelium to equilibrate for 20-30 minutes until a stable baseline Isc and TEER are achieved.
-
Record the baseline Isc and TEER. TEER is measured by applying brief (e.g., 1-second) voltage pulses (e.g., 5 mV).
-
-
Application of this compound:
-
Prepare serial dilutions of this compound from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add the desired concentration of this compound to the apical (mucosal) chamber.
-
Record the change in Isc until a new steady state is reached. The inhibition of ENaC will result in a decrease in the Isc.
-
To generate a concentration-response curve, add increasing concentrations of this compound cumulatively.
-
-
Controls and Further Experiments (Optional):
-
In a separate experiment, add amiloride (e.g., 10 µM) to the apical chamber to determine the total ENaC-mediated current.
-
After observing the effect of this compound, you can further investigate other ion transport pathways. For example, add forskolin and IBMX to the basolateral side to activate CFTR-mediated chloride secretion, followed by bumetanide to inhibit the NKCC cotransporter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the Isc at each concentration of this compound relative to the baseline amiloride-sensitive current.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀.
-
Calculate TEER using Ohm's law from the voltage and current changes during the voltage pulse.[4]
-
Visualizations
Signaling Pathway of ENaC Inhibition by this compound
Caption: Signaling pathway of ENaC inhibition by this compound.
Experimental Workflow for Ussing Chamber Assay
Caption: Experimental workflow for Ussing chamber experiments with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-8668 in Primary Airway Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC), in primary airway epithelial cells. This document includes an overview of this compound, its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro assays.
Introduction to this compound
This compound is a small molecule inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance across the apical membrane of epithelial cells.[1][2][3] In the airways, ENaC plays a crucial role in maintaining the volume of the airway surface liquid (ASL), which is essential for proper mucociliary clearance.[1][2] In conditions such as cystic fibrosis, ENaC is hyperactive, leading to ASL depletion, mucus dehydration, and impaired mucociliary clearance.[1][2][3] By blocking ENaC, this compound is a valuable tool for studying airway surface liquid homeostasis and has potential therapeutic applications for muco-obstructive lung diseases.[1][2]
Mechanism of Action
This compound directly inhibits the ENaC protein, which is a heterotrimeric channel composed of α, β, and γ subunits.[1][2] This channel is located on the apical surface of airway epithelial cells. By blocking the influx of sodium ions (Na+) from the airway lumen into the epithelial cells, this compound reduces the driving force for water absorption. This leads to an increase in the airway surface liquid volume, rehydrating the mucus layer and facilitating its removal by ciliary action.
Signaling Pathway of ENaC-mediated Fluid Absorption and its Inhibition by this compound
Caption: this compound blocks the ENaC channel, inhibiting Na+ influx and subsequent water absorption.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| IC50 | Human Airway Epithelium | Ussing Chamber (Na+ current inhibition) | 17 nM | [1][2] |
| Inhibition | M-1 (mouse kidney tubule cells) | Water Resorption Assay | 81% at 3 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Assay | Value | Reference |
| Inhibition | Wistar Rats | Airway Fluid Absorption | 33% at 3 µg/kg | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on primary airway epithelial cells are provided below.
Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
A well-differentiated primary human airway epithelial cell culture grown at the air-liquid interface (ALI) is crucial for studying the effects of this compound. This culture system mimics the in vivo airway epithelium, with a distinct apical and basolateral side, cilia, and mucus production.
Experimental Workflow for ALI Culture
Caption: Workflow for establishing primary airway epithelial cell cultures at the air-liquid interface.
Protocol:
-
Isolation and Expansion: Isolate primary human bronchial epithelial cells (HBECs) from donor tissue using established protocols. Expand the cells in a suitable proliferation medium on collagen-coated flasks.
-
Seeding on Permeable Supports: Once confluent, detach the cells and seed them onto permeable filter supports (e.g., Transwell®) coated with an appropriate extracellular matrix.
-
Differentiation at ALI: Maintain the cells in submerged culture until they form a confluent monolayer. To establish the ALI, remove the apical medium and feed the cells only from the basolateral side. Culture for at least 4-6 weeks to allow for full differentiation into a mucociliary epithelium.
Ussing Chamber Assay for Measuring ENaC-mediated Sodium Current
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[4] This assay directly measures the effect of this compound on ENaC-mediated sodium current (Isc).
Protocol:
-
Preparation: Pre-warm bicarbonate-buffered Ringer's solution to 37°C and bubble with 95% O2/5% CO2.
-
Mounting: Carefully excise the permeable support with the differentiated primary airway epithelial cells and mount it in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add the warmed Ringer's solution to both chambers and allow the system to equilibrate.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current.
-
Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the apical Ringer's solution. Add this compound cumulatively to the apical chamber, allowing the Isc to stabilize between additions.
-
Data Analysis: Record the change in Isc after each addition of this compound. The amiloride-sensitive current, which represents the ENaC-mediated current, can be determined by the subsequent addition of a high concentration of amiloride (B1667095) or benzamil (B1198395) (a potent ENaC blocker).[5][6] Calculate the IC50 value for this compound by plotting the percent inhibition of the amiloride-sensitive current against the log concentration of this compound.
Airway Surface Liquid (ASL) Height Measurement
This assay directly visualizes and quantifies the effect of this compound on ASL volume.
Protocol:
-
Labeling the ASL: Gently add a small volume of a solution containing a fluorescently labeled, high-molecular-weight dextran (B179266) (e.g., FITC-dextran) and a fluorescent dye that stains the cells (e.g., calcein (B42510) AM) to the apical surface of the differentiated primary airway epithelial cells.
-
Image Acquisition: Use a confocal microscope to acquire x-z series images of the cell layer and the overlying fluorescently labeled ASL.
-
Treatment with this compound: After acquiring baseline images, add this compound at the desired concentration to the apical surface.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in ASL height over time.
-
Image Analysis: Use image analysis software to measure the vertical distance from the top of the cell layer to the top of the fluorescent ASL signal.[7] Compare the ASL height in this compound-treated cultures to vehicle-treated controls.
Mucociliary Clearance (MCC) Assay
This functional assay assesses the ability of this compound to improve the transport of mucus across the epithelial surface.
Protocol:
-
Preparation: Differentiated primary airway epithelial cells in permeable supports are used for this assay.
-
Addition of Tracer Particles: Apply fluorescent microspheres or other inert tracer particles to the apical surface of the cultures to mimic inhaled particles.
-
Treatment with this compound: Treat the cultures with this compound at the desired concentration.
-
Time-Lapse Microscopy: Use a live-cell imaging microscope to capture time-lapse videos of the movement of the fluorescent particles.
-
Data Analysis: Track the movement of the particles over time using image analysis software to determine the mucociliary transport velocity. Compare the transport rates in this compound-treated cultures to vehicle-treated controls.
Summary
This compound is a potent and specific ENaC inhibitor that serves as a valuable research tool for investigating airway surface liquid regulation. The provided protocols offer a framework for characterizing the effects of this compound on primary airway epithelial cells, enabling a deeper understanding of its potential for treating muco-obstructive lung diseases. For all experiments, it is recommended to include a vehicle control and, where appropriate, a positive control such as amiloride.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 5. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for BI-8668 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4] ENaC is a key regulator of sodium and fluid balance in various epithelial tissues, including the airways, kidneys, and colon.[3][4] Dysregulation of ENaC activity is implicated in several diseases, most notably cystic fibrosis, where its hyperactivation leads to airway surface dehydration.[3][4] this compound offers a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of ENaC and for the development of novel therapeutics targeting this channel. This document provides detailed application notes and protocols for the use of this compound in common in vitro assays. A structurally related but significantly less potent compound, BI-0377, is available as a negative control for these experiments.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium (MucilAir™) | IC₅₀ | 17 nM | [3][5][6] |
| M-1 Water Resorption Assay | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81% | [3][5][6] |
Table 2: In Vitro Selectivity of this compound
| Target Panel | Number of Targets Tested | Selectivity Profile | Reference |
| General Selectivity Panel | 50 | ≥1,000-fold selectivity for 47/50 targets (≤ 50% inhibition @ 10 µM) | [3][5] |
| ≥50-fold selectivity for M₂, M₃, and α₁ adrenergic receptors | [3][5] |
Signaling Pathway
The epithelial sodium channel (ENaC) plays a crucial role in sodium reabsorption in epithelial tissues. Its activity is tightly regulated by various signaling pathways, with the renin-angiotensin-aldosterone system being of primary importance. Aldosterone, a mineralocorticoid hormone, increases ENaC activity by promoting its expression and cell surface localization.
Caption: Aldosterone-mediated ENaC signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Ussing Chamber Electrophysiology for ENaC Inhibition
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This protocol describes how to assess the inhibitory effect of this compound on ENaC-mediated sodium current in polarized epithelial cell monolayers.
Materials:
-
Polarized epithelial cell monolayers (e.g., human airway epithelial cells cultured on permeable supports)
-
Ussing chamber system with voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Amiloride (B1667095) (positive control)
-
Forskolin and IBMX (optional, for assessing other ion channels)
-
Gas mixture (95% O₂ / 5% CO₂)
-
Water bath or heating block (37°C)
Protocol:
-
Preparation:
-
Prepare fresh Ringer's solution and equilibrate to 37°C while bubbling with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
-
Prepare serial dilutions of this compound in Ringer's solution.
-
Set up the Ussing chamber system and allow it to equilibrate to 37°C.
-
Calibrate the electrodes according to the manufacturer's instructions.
-
-
Mounting the Epithelium:
-
Carefully mount the permeable support with the cell monolayer into the Ussing chamber, ensuring a tight seal between the apical and basolateral chambers.
-
Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for 15-30 minutes, or until a stable baseline short-circuit current (Isc) is achieved.
-
The Isc represents the net ion transport across the epithelium.
-
-
ENaC Inhibition Assay:
-
Once a stable baseline is established, add this compound to the apical chamber at the desired final concentration.
-
Record the change in Isc until a new steady state is reached. The decrease in Isc corresponds to the inhibition of sodium transport through ENaC.
-
To determine the IC₅₀, perform a cumulative dose-response by adding increasing concentrations of this compound to the apical chamber.
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total ENaC-mediated current.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Caption: Experimental workflow for the Ussing chamber assay.
M-1 Cell Water Resorption Assay
This assay measures the ability of ENaC inhibitors to block water transport across a confluent monolayer of M-1 mouse kidney cortical collecting duct cells.
Materials:
-
M-1 cells
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture medium (e.g., DMEM/F12 with 5% FBS)
-
Isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Hypertonic buffer (e.g., HBSS with added mannitol (B672) or NaCl)
-
This compound stock solution
-
Amiloride (positive control)
-
A fluorescent or radioactive tracer (e.g., FITC-dextran or ³H₂O)
Protocol:
-
Cell Culture:
-
Seed M-1 cells onto the permeable inserts at a high density to form a confluent monolayer.
-
Culture the cells for several days to allow for polarization and the formation of tight junctions. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed isotonic buffer.
-
Add isotonic buffer containing the tracer to the apical chamber.
-
Add hypertonic buffer to the basolateral chamber to create an osmotic gradient.
-
-
Inhibition Measurement:
-
Pre-incubate the cell monolayers with this compound or vehicle control in the apical chamber for a defined period (e.g., 30 minutes).
-
Initiate the water transport by creating the osmotic gradient.
-
At various time points, collect samples from the basolateral chamber.
-
-
Quantification:
-
Measure the concentration of the tracer in the basolateral samples using a fluorometer or scintillation counter.
-
The rate of tracer appearance in the basolateral chamber is proportional to the rate of water transport.
-
-
Data Analysis:
-
Calculate the rate of water transport for each condition.
-
Determine the percentage inhibition of water transport by this compound compared to the vehicle control.
-
Caption: Workflow for the M-1 cell water resorption assay.
Conclusion
This compound is a valuable research tool for investigating the role of ENaC in health and disease. The protocols provided here offer a starting point for utilizing this compound in in vitro settings. It is recommended that researchers optimize these protocols for their specific cell systems and experimental questions. The use of the negative control, BI-0377, is highly encouraged to ensure that the observed effects are specific to ENaC inhibition. To avoid potential off-target effects, it is advisable to use this compound at concentrations not exceeding 1 µM in cellular assays.
References
- 1. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epithelial Na+ Channel (ENaC), Hormones, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for BI-8668 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC).[1] ENaC is a key regulator of sodium and fluid balance across epithelial tissues, including in the lungs, kidneys, and colon.[1] Its inhibition has therapeutic potential in conditions characterized by excessive sodium and water retention, such as in cystic fibrosis, where ENaC hyperactivity contributes to mucus dehydration.[1] These application notes provide detailed protocols for the preparation and administration of this compound in rodent models for preclinical research, along with a summary of its known pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo properties of this compound.
Table 1: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value | Species/System |
| ENaC IC₅₀ | 17 nM | Human Airway Epithelium (Ussing Chamber) |
| Water Resorption Inhibition | 81% at 3 µM | M-1 mouse kidney tubule cells |
| Aqueous Solubility | High | - |
| Plasma Protein Binding | 38% | Human |
| 43% | Mouse | |
| 29% | Rat | |
| Microsomal Stability (%QH) | <23 | Human, Mouse, Rat |
| Hepatocyte Stability (%QH) | 23.5 | Human |
| <12 | Mouse | |
| 19.5 | Rat |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat |
| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) / Intratracheal (i.t.) |
| Dose | 0.3 mg/kg | 0.3 mg/kg |
| Clearance (mL/min/kg) | 46 | 59 |
| Mean Residence Time (h) | 0.39 | 0.17 |
| Volume of Distribution (Vss, L/kg) | 1.10 | 0.58 |
| Tmax (h) | Not Determined | 0.1 (i.t.) |
| Cmax (nM) | Not Determined | 683 (i.t.) |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Wistar Rats
| Parameter | Dose (Intratracheal) | Result |
| Inhibition of Airway Fluid Absorption | 0.3 µg/kg | 27% |
| 3.0 µg/kg | 33% |
Signaling Pathway
This compound directly inhibits the epithelial sodium channel (ENaC) on the apical membrane of epithelial cells. This blockage prevents the influx of sodium ions (Na+) into the cell, thereby reducing the osmotic gradient for water to follow. The net effect is a decrease in sodium and water reabsorption from the luminal space.
Caption: Mechanism of action of this compound on the epithelial sodium channel (ENaC).
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is reported to have high aqueous solubility, which simplifies its formulation for in vivo studies.[1][2]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes
Protocol for Aqueous Solution Preparation:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the average weight of the rodents, calculate the total mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of sterile saline or PBS to the this compound powder to achieve the desired final concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Prepare the dosing solution fresh on the day of the experiment.
Intratracheal (i.t.) Instillation in Rats
This protocol is adapted from the described airway fluid absorption assay.[1]
Caption: Experimental workflow for intratracheal instillation of this compound in rats.
Materials:
-
Wistar rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for dissection
-
This compound solution (prepared as described above)
-
Syringe with a fine-gauge needle or catheter
-
Suture materials
Protocol:
-
Anesthesia: Anesthetize the rat according to your institution's approved protocol.
-
Surgical Preparation: Shave the ventral neck area and disinfect the skin.
-
Tracheal Exposure: Make a small midline incision in the skin of the neck and bluntly dissect the muscles to expose the trachea.
-
Instillation: Carefully insert a fine-gauge needle or catheter between the tracheal rings. Slowly instill the desired volume of the this compound solution (e.g., up to 1 mL/kg body weight) into the lungs. A control group should receive an equivalent volume of the vehicle (e.g., Ringer's Lactate solution).
-
Closure: Remove the needle/catheter and close the incision with sutures.
-
Recovery and Observation: Allow the animal to recover from anesthesia. The experimental endpoint for the published study was 3 hours post-instillation.[1]
-
Endpoint Analysis: At the designated time point, euthanize the animals and harvest the lungs to determine the extent of fluid absorption by comparing the lung weights of treated and control animals.
Intravenous (i.v.) Injection in Mice (Tail Vein)
Caption: Experimental workflow for intravenous injection of this compound in mice.
Materials:
-
Mice
-
Restraining device
-
Heat lamp or warming pad
-
This compound solution (prepared as described above)
-
Insulin syringe or similar with a 27-30 gauge needle
-
Gauze
Protocol:
-
Preparation: Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraining device.
-
Injection: Position the tail and identify one of the lateral veins. Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the desired volume of the this compound solution. Resistance during injection may indicate improper placement.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Oral Gavage in Rodents
Materials:
-
Mice or rats
-
This compound solution (prepared as described above)
-
Appropriately sized oral gavage needle (with a ball-tip)
-
Syringe
Protocol:
-
Animal Restraint: Firmly but gently restrain the animal to immobilize its head and body.
-
Gavage Needle Insertion: Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure proper insertion depth. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.
Disclaimer
These protocols are intended as a guide and should be adapted to comply with the specific regulations and guidelines of your institution's Animal Care and Use Committee (IACUC). All procedures should be performed by trained personnel.
References
Measuring ENaC Inhibition with BI-8668: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial Sodium Channel (ENaC) is a crucial regulator of sodium and fluid homeostasis across various epithelial tissues, including the lungs, kidneys, and colon.[1][2] Its dysregulation is implicated in several pathologies, most notably cystic fibrosis, where ENaC hyperactivity leads to airway surface liquid depletion and impaired mucociliary clearance.[2][3] Consequently, ENaC has emerged as a significant therapeutic target.
This compound is a potent and selective inhibitor of ENaC, structurally distinct from amiloride-based compounds.[1][4] It exhibits high aqueous solubility and metabolic stability, making it a valuable tool for both in vitro and in vivo studies of ENaC function.[3][4] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound on ENaC.
Physicochemical Properties and In Vitro Activity of this compound
This compound is a well-characterized compound with a molecular weight of 523.463 g/mol and a chemical formula of C23H32Cl2N8O2.[1] It is supplied as a solid.[1] For experimental use, it is crucial to understand its inhibitory profile. A structurally analogous compound, BI-0377, which has a significantly lower potency, is available for use as a negative control.[3][4]
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | System | Key Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium | IC50 | 17 nM | [1][4] |
| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81% | [1][4] |
ENaC Signaling and Inhibition Pathway
The activity of ENaC is tightly regulated by a complex signaling network. The channel, composed of α, β, and γ subunits, facilitates the transport of sodium ions across the apical membrane of epithelial cells.[2][5] This process is regulated by various factors, including aldosterone (B195564) and proteases that can cleave the extracellular domains of the α and γ subunits, leading to channel activation. Inhibition of ENaC by compounds like this compound directly blocks this sodium influx.
References
Application Notes and Protocols for BI-8668 in Fluid Transport and Absorption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance across epithelial tissues.[1][2] ENaC is expressed on the apical surface of epithelial cells in various organs, including the lungs, kidneys, and colon.[1][2] By blocking ENaC, this compound effectively reduces the reabsorption of sodium ions, which in turn inhibits the osmotic movement of water. This mechanism makes this compound a valuable tool for studying fluid transport and absorption in various physiological and pathological contexts, particularly in research related to respiratory diseases like cystic fibrosis, where ENaC is hyperactive.[1][2]
These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to assess its effects on fluid transport and absorption. A structurally analogous compound, BI-0377, is available as a negative control for these experiments.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the activity and properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type/Tissue | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium | IC₅₀ | 17 nM | [2] |
| M-1 Water Resorption Assay | M-1 Mouse Kidney Tubule Cells | % Inhibition | 81% at 3 µM | [2] |
| Caco-2 Permeability | Caco-2 Cells | Permeability | Moderate | [1][2] |
Table 2: In Vivo Activity of this compound
| Assay | Animal Model | Dose | Effect | Reference |
| Airway Fluid Absorption Assay | Wistar Rats | 3 µg/kg | Up to 33% inhibition of fluid absorption | [1] |
| Acute Rat Lung Fluid Absorption Model | Rats | ED₅₀ | 0.1 µg/kg (3 hours after dosing) | [3] |
Signaling Pathway of ENaC-Mediated Fluid Transport
The epithelial sodium channel (ENaC) is located on the apical membrane of polarized epithelial cells. It mediates the influx of sodium ions from the luminal fluid into the cell. This influx creates a transepithelial osmotic gradient that drives the movement of water through aquaporins and paracellular pathways, leading to fluid absorption. This compound directly blocks this channel, thereby inhibiting sodium influx and subsequent water reabsorption.
Caption: ENaC-mediated sodium and water transport across an epithelial cell and the inhibitory action of this compound.
Experimental Protocols
Ussing Chamber Assay for Ion Transport
This protocol is adapted for assessing the effect of this compound on ion transport across polarized epithelial cell monolayers (e.g., human airway epithelium or Caco-2 cells).
Objective: To measure the effect of this compound on ENaC-mediated short-circuit current (Isc), a direct measure of net ion transport.
Materials:
-
Ussing Chamber System
-
Polarized epithelial cell monolayers grown on permeable supports
-
Ringer's solution (e.g., Krebs-Bicarbonate Ringer, KBR)
-
This compound stock solution (in a suitable solvent like DMSO)
-
BI-0377 (negative control)
-
Amiloride (B1667095) (positive control ENaC inhibitor)
-
Gas mixture (95% O₂, 5% CO₂)
-
Water bath at 37°C
Protocol:
-
Preparation:
-
Prepare fresh Ringer's solution and warm to 37°C while bubbling with 95% O₂/5% CO₂ to maintain pH at 7.4.
-
Mount the cell monolayer-containing permeable supports in the Ussing chamber sliders.
-
Fill the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
-
Equilibration:
-
Allow the system to equilibrate for 20-30 minutes at 37°C.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Once a stable baseline short-circuit current (Isc) is achieved, begin the experiment.
-
-
Experiment:
-
Add the vehicle control (e.g., DMSO) to the apical chamber and record the Isc for 5-10 minutes.
-
Add increasing concentrations of this compound to the apical chamber in a cumulative manner, allowing the Isc to stabilize between additions.
-
In a separate set of experiments, use BI-0377 as a negative control.
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical side to determine the total ENaC-mediated current.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
Caption: Workflow for the Ussing Chamber Assay.
M-1 Cell Water Resorption Assay
This cell-based assay measures ENaC-mediated water transport across a cell monolayer.
Objective: To quantify the inhibition of water resorption by this compound.
Materials:
-
M-1 mouse kidney tubule cells
-
Permeable supports (e.g., Transwell®)
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Tritiated water ([³H]₂O)
-
This compound and BI-0377
-
Scintillation counter and vials
Protocol:
-
Cell Culture:
-
Seed M-1 cells on permeable supports and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring TEER.
-
-
Assay Preparation:
-
Wash the monolayers with pre-warmed assay buffer.
-
Pre-incubate the cells with this compound, BI-0377, or vehicle in the apical chamber for 30 minutes at 37°C.
-
-
Water Transport Measurement:
-
To the apical chamber, add assay buffer containing a known amount of [³H]₂O.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
After incubation, collect samples from the basolateral chamber.
-
-
Quantification:
-
Measure the radioactivity in the basolateral samples using a scintillation counter.
-
The amount of radioactivity in the basolateral chamber is proportional to the volume of water transported.
-
-
Data Analysis:
-
Calculate the percentage inhibition of water transport for this compound treated cells compared to vehicle-treated controls.
-
Caption: Workflow for the M-1 Cell Water Resorption Assay.
In Vivo Airway Fluid Absorption Assay in Rats
This in vivo model assesses the effect of this compound on fluid clearance from the lungs.
Objective: To determine the in vivo efficacy of this compound in inhibiting airway fluid absorption.
Materials:
-
Wistar rats
-
Anesthetics
-
Instillation solution (e.g., Ringer's Lactate)
-
This compound formulation for intratracheal administration
-
Surgical instruments for tracheotomy
Protocol:
-
Animal Preparation:
-
Anesthetize the Wistar rat.
-
Perform a tracheotomy to expose the trachea.
-
-
Instillation:
-
Instill a precise volume of the control solution (Ringer's Lactate) or the test solution containing this compound (e.g., at 3 µg/kg) directly into the trachea.[1]
-
-
Incubation:
-
Maintain the animal under anesthesia for a set period (e.g., 3 hours).[1]
-
-
Measurement:
-
At the end of the incubation period, euthanize the animal.
-
Excise the lungs (both lobes) and weigh them.
-
-
Data Analysis:
-
The absorption of fluid from the lungs is determined by the weight difference between the lungs of control and this compound-treated animals.
-
Calculate the percentage inhibition of fluid absorption.
-
Optionally, blood samples can be collected to measure systemic drug exposure and biomarkers like aldosterone (B195564) to assess systemic ENaC inhibition.[1]
-
Caption: Workflow for the In Vivo Airway Fluid Absorption Assay.
Conclusion
This compound is a potent and selective ENaC inhibitor suitable for both in vitro and in vivo studies of fluid transport and absorption. The protocols outlined above provide a framework for researchers to investigate the pharmacological effects of this compound in relevant cellular and animal models. When conducting these experiments, it is crucial to include the negative control BI-0377 to ensure that the observed effects are specific to ENaC inhibition.
References
Application Notes and Protocols for Studying the Effects of BI-8668
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental design of studies investigating the effects of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a chemical probe that acts as a highly potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4] Structurally distinct from amiloride-based compounds, it is a valuable tool for in vitro and in vivo studies related to ENaC function.[2][4][5] ENaC is a key protein in maintaining electrolyte and water homeostasis across epithelial surfaces, including those in the lungs, kidneys, and colon.[2][3][5] Its dysregulation is implicated in conditions such as cystic fibrosis, making ENaC inhibitors like this compound crucial for research in these areas.[1][2][5] For robust experimental design, a structurally analogous but inactive compound, BI-0377, is available as a negative control.[2][4][5]
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Assay | Source |
| IC₅₀ | 17 nM | Ussing Chamber (human airway epithelium) | [4][5][6][7] |
| Inhibition of Water Resorption | 81% at 3 µM | M-1 Mouse Kidney Tubule Cells | [4][5][6][7] |
| Inhibition of Airway Fluid Absorption | Up to 33% at 3 µg/kg | In vivo (Wistar rats) | [2][4][5] |
Pharmacokinetic and Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Aqueous Solubility | High | [2][4][5] |
| Microsomal Stability | High | [2][4][5] |
| Hepatocyte Stability | High | [2][4][5] |
| Caco-2 Permeability | Moderate | [2][4][5] |
| Cytochrome P450 Inhibition | Devoid of inhibition | [2][4][5] |
| Plasma Protein Binding | Low | [2][4][5] |
Signaling Pathway
The epithelial sodium channel (ENaC) is located on the apical membrane of epithelial cells and plays a critical role in sodium and water reabsorption.[1][2][5] It is a heterotrimeric protein composed of α, β, and γ subunits.[2][5] The influx of sodium ions through ENaC creates an osmotic gradient that drives the absorption of water. This compound directly blocks this channel, thereby inhibiting sodium influx and subsequent water transport.
References
- 1. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. opnme.com [opnme.com]
- 5. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for BI-8668 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a potent and highly selective chemical probe that functions as an inhibitor of the epithelial sodium channel (ENaC).[1][2] Structurally distinct from amiloride-based inhibitors, this compound is a valuable tool for in vitro and in vivo studies of epithelial ion and fluid transport.[2][3] Its primary mechanism of action is the blockage of ENaC, a key protein in regulating sodium and water homeostasis across epithelial tissues, including those in the lungs, kidneys, and colon.[2][3] This property makes this compound particularly relevant for research in areas such as cystic fibrosis, where ENaC hyperactivity contributes to airway surface dehydration.[2] this compound exhibits high aqueous solubility and stability in microsomal and hepatocyte environments.[2][3] For experimental rigor, a structurally analogous but significantly less potent compound, BI-0377, is available as a negative control.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a quick reference for its biological activity and physicochemical properties.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Assay |
| IC₅₀ | 17 nM | Human Airway Epithelium | Ussing Chamber Assay |
| Inhibition of Water Resorption | 81% at 3 µM | M-1 (mouse kidney tubule cells) | Water Resorption Assay |
Data sourced from Boehringer Ingelheim's opnMe portal.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Weight | 523.46 g/mol [4] |
| Formula | C₂₃H₃₂Cl₂N₈O₂[1] |
| Solubility | High aqueous solubility[2][3]; Soluble in DMSO (10 mM)[1] |
| Storage (Powder) | -20°C for 12 months; 4°C for 6 months[1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 6 months[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.
Caption: Inhibition of sodium and water transport by this compound.
Caption: A streamlined workflow for this compound cell culture experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can then be diluted to working concentrations for various cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO at 10 mM.[1] To prepare a 10 mM stock solution, calculate the required amount of DMSO based on the mass of this compound. For example, for 1 mg of this compound (MW: 523.46 g/mol ), you would need approximately 191 µL of DMSO.
-
In a sterile environment, add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Ussing Chamber Assay for Ion Transport
This protocol outlines the use of this compound in an Ussing chamber to measure its effect on ENaC-mediated sodium transport across a polarized epithelial cell monolayer. This assay is particularly relevant for cell lines such as 16HBE14o- and Calu-3.
Materials:
-
Polarized epithelial cell monolayers (e.g., 16HBE14o- or Calu-3) cultured on permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Ringer's solution or other appropriate physiological buffer
-
This compound stock solution
-
Negative control (BI-0377) and vehicle control (DMSO)
-
Amiloride (B1667095) (a known ENaC inhibitor, for comparison)
Procedure:
-
Prepare the Ussing chamber system according to the manufacturer's instructions. Equilibrate the chamber with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution.
-
Carefully mount the permeable support with the confluent cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Allow the system to stabilize and record the baseline short-circuit current (Isc).
-
Prepare working solutions of this compound by diluting the stock solution in Ringer's solution. A common starting concentration range for potent ENaC inhibitors is 10 nM to 1 µM.
-
Add the this compound working solution to the apical side of the chamber.
-
Record the change in Isc over time until a new steady state is reached. A decrease in Isc indicates inhibition of sodium transport.
-
In parallel experiments, use the negative control (BI-0377) and a vehicle control (DMSO at the same final concentration as in the this compound treatment) to ensure the observed effects are specific to this compound.
-
At the end of the experiment, amiloride (e.g., 10 µM) can be added to determine the total ENaC-mediated current.
Transepithelial Water Transport Assay
This protocol provides a method to assess the effect of this compound on water transport across an epithelial cell monolayer, a key function regulated by ENaC.
Materials:
-
Epithelial cell monolayers cultured on permeable supports
-
Isotonic and hypertonic culture media
-
This compound stock solution
-
Fluorescently labeled, cell-impermeable dextran (B179266) (e.g., FITC-dextran)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Prepare a hypertonic medium by adding a non-permeable solute like mannitol (B672) or sucrose (B13894) to the standard culture medium.
-
Prepare the this compound working solution in the hypertonic medium. A concentration of 3 µM has been shown to be effective.[2]
-
Wash the cell monolayers with isotonic medium.
-
Add the this compound working solution containing the fluorescent dextran to the apical side of the cells.
-
Add isotonic medium to the basolateral side.
-
Incubate the cells at 37°C and 5% CO₂.
-
At various time points (e.g., 0, 1, 2, 4 hours), collect samples from the apical medium.
-
Measure the fluorescence intensity of the collected samples using a plate reader. An increase in fluorescence intensity over time indicates water transport from the apical to the basolateral side (as the fluorescent marker becomes more concentrated).
-
Compare the rate of fluorescence increase in this compound-treated cells to vehicle-treated control cells. A slower rate of increase in the presence of this compound indicates inhibition of water transport.
Cytotoxicity Assessment using MTT Assay
It is crucial to determine the concentration range at which this compound is effective without causing significant cell death. The MTT assay is a common method to assess cell viability.
Materials:
-
Epithelial cells (e.g., 16HBE14o- or Calu-3)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the epithelial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control. Plot the cell viability against the concentration of this compound to determine the cytotoxic concentration range.
References
Application Notes and Protocols for Studying Ion Transport in Kidney Cells using BI-8668
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a potent and highly specific inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium reabsorption in the kidneys.[1][2] ENaC is located on the apical membrane of epithelial cells in the distal nephron and collecting ducts and plays a critical role in maintaining electrolyte balance, blood volume, and blood pressure.[3][4] Dysregulation of ENaC activity is implicated in several renal and cardiovascular diseases, including hypertension.[4]
This compound, being structurally distinct from amiloride-based inhibitors, serves as a valuable pharmacological tool for in vitro and in vivo studies of ENaC function and its role in renal ion transport.[1] Its high aqueous solubility and metabolic stability make it suitable for a range of experimental applications.[1][2] A structurally analogous compound, BI-0377, is available for use as a negative control.[1] This document provides detailed application notes and protocols for utilizing this compound to investigate ion transport in kidney cells.
Mechanism of Action
This compound functions by directly blocking the pore of the epithelial sodium channel (ENaC), thereby inhibiting the influx of sodium ions (Na+) from the tubular fluid into the renal epithelial cells.[1][4] ENaC is a heterotrimeric protein composed of α, β, and γ subunits that form a highly selective channel for Na+.[1][2] By inhibiting ENaC, this compound reduces the reabsorption of sodium, which can subsequently affect water reabsorption and blood pressure.[1][3]
Data Presentation
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: Physicochemical and In Vivo DMPK Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight (Da) | 523.5 | [1] |
| Aqueous Solubility | High | [1][2] |
| Microsomal Stability | High | [1][2] |
| Hepatocyte Stability | High | [1][2] |
| Caco-2 Permeability | Moderate | [1][2] |
| Plasma Protein Binding | Low | [2] |
| CYP Inhibition (3A4, 2C8, 2C9, 2C19, 2D6) | IC50 > 50 µM |[1] |
Table 2: In Vitro Efficacy of this compound
| Assay | System | Endpoint | Value | Reference |
|---|---|---|---|---|
| ENaC Inhibition | Human Airway Epithelium (Ussing Chamber) | IC50 | 17 nM | [1][2] |
| Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81% |[1][2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on ion transport in kidney cells.
Ussing Chamber Electrophysiology for Transepithelial Ion Transport
This protocol is designed to measure the net ion transport across a monolayer of polarized renal epithelial cells (e.g., M-1, mpkCCD cells) grown on permeable supports. The short-circuit current (Isc) is a direct measure of net electrogenic ion transport.
Materials and Reagents:
-
Ussing chamber system with voltage/current clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Water-jacketed buffer reservoirs and tubing
-
Renal epithelial cell line (e.g., M-1) cultured on permeable supports (e.g., Transwell®)
-
Ringer's solution or other appropriate physiological buffer
-
This compound stock solution (in DMSO or appropriate solvent)
-
Amiloride (positive control for ENaC inhibition)
-
Gas mixture (e.g., 95% O2, 5% CO2) for buffer aeration
Protocol:
-
Preparation:
-
Culture renal epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Prepare Ringer's solution, warm to 37°C, and continuously aerate with the gas mixture.
-
Calibrate the Ag/AgCl electrodes for voltage offset.
-
-
Mounting and Equilibration:
-
Carefully mount the permeable support with the cell monolayer into the Ussing chamber slider.
-
Fill both the apical and basolateral chambers with the pre-warmed and aerated Ringer's solution.
-
Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) and TEER are achieved.
-
-
This compound Application:
-
Add the vehicle control (e.g., DMSO) to the apical chamber and record any change in Isc.
-
Add a known concentration of this compound to the apical chamber.
-
Record the change in Isc until a new steady state is reached. The decrease in Isc represents the inhibition of net ion transport, primarily Na+ through ENaC.
-
For dose-response experiments, add increasing concentrations of this compound cumulatively.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) induced by this compound.
-
Normalize the data to the baseline Isc or to the response of a known ENaC inhibitor like amiloride.
-
Plot the ΔIsc against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Fluorescent Ion Indicator Assay for Intracellular Sodium
This protocol uses a sodium-sensitive fluorescent dye, such as Sodium Green or SBFI-AM, to measure changes in intracellular sodium concentration ([Na+]i) in response to this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ussing Chamber Experiments
Welcome to the technical support center for Ussing chamber systems. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during epithelial transport experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with your Ussing chamber setup.
Issue 1: Unstable or Drifting Baseline Current (Isc)
An unstable or drifting baseline short-circuit current (Isc) can make it difficult to interpret the effects of your test compounds.
Question: My baseline Isc is drifting continuously. What are the common causes and how can I fix it?
Answer:
A drifting baseline is often caused by a few key factors related to the setup and equilibration of the system.[1][2]
-
Temperature Instability: Even minor fluctuations in the temperature of the buffer solutions can cause significant drift in Isc.[1][3] Ensure your water bath or heating system is maintaining a stable temperature (e.g., 37°C ± 0.2°C).[1][3]
-
Electrode and Agar (B569324) Bridge Issues: Aging or improperly prepared Ag/AgCl electrodes and agar bridges are a frequent source of instability.[1]
-
Inadequate Equilibration: The tissue needs time to stabilize after being mounted in the chamber.[2]
-
Gas Flow Changes: Inconsistent bubbling of carbogen (B8564812) (95% O₂ / 5% CO₂) can alter the pH of bicarbonate buffers and affect tissue physiology.[1]
-
Solution: Use needle valves to ensure a constant, gentle gas flow.[5]
-
Issue 2: High-Frequency Noise in the Recording
High-frequency noise can obscure small, real-time changes in ion transport.
Question: My Isc and voltage recordings are very noisy. How can I reduce the electrical noise?
Answer:
Electrical noise is typically due to grounding issues or interference from nearby equipment.[1]
-
Ground Loops: Multiple grounding points for your equipment can create ground loops.
-
Solution: Establish a single-point ground for your entire Ussing chamber setup.[1]
-
-
Electrical Interference: Other laboratory equipment (e.g., centrifuges, pumps, power bricks) can introduce noise.[1]
-
Air Bubbles: Bubbles crossing the chamber aperture can cause sharp spikes in the recording.[6]
-
Solution: Ensure your buffers are properly degassed before the experiment.[6]
-
Issue 3: Low Transepithelial Electrical Resistance (TEER)
Low TEER values often indicate a compromised epithelial barrier.[7]
Question: My TEER values are much lower than expected. What could be the cause?
Answer:
Low TEER suggests that the epithelial barrier is leaky, which can be due to tissue damage or improper mounting.
-
Edge Damage: Crushing or damaging the tissue at the edge of the chamber aperture creates a shunt pathway, artificially lowering the measured resistance.[5]
-
Tissue Viability: The health of the epithelial tissue is crucial.
-
Solution: Use fresh, ice-cold buffer during tissue preparation. Handle the tissue gently to avoid causing damage. Confirm tissue viability before adding your test compounds.[4]
-
-
Incorrect TEER Calculation: Remember to account for the resistance of the blank filter and the buffer solution.
Issue 4: No Response to Agonists or Inhibitors
Question: I've added my compound (e.g., an ENaC inhibitor like BI-8668), but I see no change in Isc. What should I check?
Answer:
A lack of response can be due to several factors, from reagent issues to experimental setup.
-
Reagent Problems: Confirm the concentration, activity, and correct side of addition (apical or basolateral) for your compound.[2] For example, the ENaC inhibitor amiloride (B1667095) is added to the apical (mucosal) side.[2]
-
Tissue Issues: The target ion channel or transporter may not be expressed or active in your tissue model.
-
Solution: Run a positive control experiment with a known agonist or inhibitor to confirm the tissue is responsive. For example, a common sequence is to first block ENaC with apical amiloride, then stimulate CFTR with forskolin.[2]
-
-
Contamination: Re-used plastic components of the Ussing chamber can absorb drugs, especially those dissolved in DMSO, leading to contamination in subsequent experiments.[5]
Frequently Asked Questions (FAQs)
Q1: What is the difference between Transepithelial Electrical Resistance (TEER) and Short-Circuit Current (Isc)?
A1: TEER and Isc measure different aspects of epithelial function. TEER reflects the integrity of the barrier, primarily the tightness of the junctions between cells (paracellular pathway).[2] A higher TEER indicates a tighter, less permeable barrier.[3] Isc, measured under voltage-clamp conditions (0 mV), represents the net active transport of ions across the cells (transcellular pathway).[2][3][10]
Q2: How long should I let the tissue equilibrate before starting my experiment?
A2: Typically, an equilibration period of 10-20 minutes is recommended after mounting the tissue.[3] You should wait for the baseline Isc and TEER to become stable before adding any compounds.[2][3]
Q3: Why is it important to use carbogen (95% O₂ / 5% CO₂) gas?
A3: For experiments using bicarbonate-based buffers (like Krebs-Ringer), the 5% CO₂ is essential to maintain the pH of the buffer at physiological levels (around 7.4).[2][3] The 95% O₂ ensures the tissue remains viable. The gas lift also serves to circulate and mix the buffer in the chambers.[3]
Q4: What are typical TEER and Isc values?
A4: These values vary widely depending on the type of epithelium. "Leaky" epithelia like the small intestine will have lower TEER (e.g., 50-100 Ω·cm²) compared to "tight" epithelia like the colon or bladder, which can have TEER values of several hundred to over a thousand Ω·cm².[2][5] Baseline Isc also depends on the specific ion transport proteins present in the tissue.
Data Presentation
Table 1: Troubleshooting Summary
| Symptom | Likely Cause(s) | Recommended Solution(s) |
| Drifting Baseline | Temperature instability, electrode/bridge issues, poor equilibration.[1][2] | Stabilize temperature, refresh electrodes/bridges, allow for longer equilibration.[1] |
| Noisy Recording | Electrical interference, ground loops, air bubbles.[1][6] | Improve grounding, move other equipment, degas buffers.[1][6] |
| Low TEER | Edge damage, poor tissue viability, incorrect calculation.[3][5] | Mount tissue carefully, handle gently, subtract blank resistance.[1][3][5] |
| No Response to Drug | Inactive reagent, wrong-sided addition, unresponsive tissue.[2] | Check reagent, confirm sidedness, run positive controls.[2] |
Experimental Protocols
Protocol: Measuring Baseline TEER and Isc
This protocol outlines the basic steps for setting up an Ussing chamber and obtaining baseline electrical measurements.
-
Pre-Run Checks:
-
Prepare fresh, warmed (37°C), and gassed (95% O₂ / 5% CO₂) physiological buffer (e.g., Krebs-Ringer).[2][3]
-
Check Ag/AgCl electrodes and ensure agar bridges are filled with buffer and free of bubbles.[3][4]
-
Calibrate the system by measuring and correcting for electrode offset potential and fluid resistance.[3]
-
-
Tissue Preparation:
-
Mounting the Tissue:
-
Equilibration:
-
Data Collection:
-
Switch the amplifier to voltage-clamp mode and clamp the transepithelial voltage to 0 mV.[2]
-
The resulting current injected by the clamp is the short-circuit current (Isc).[6]
-
Record a stable baseline Isc for at least 5-10 minutes before adding any experimental compounds.[1]
-
TEER can be calculated periodically by applying a brief voltage pulse (e.g., 5 mV) and measuring the change in current (ΔIsc), where Resistance = 5 mV / ΔIsc.[5]
-
Visualizations
Experimental Workflow
Caption: A typical workflow for an Ussing chamber experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common Ussing chamber issues.
Signaling Pathway Example: CFTR and ENaC
Caption: Key ion transporters in intestinal and airway epithelia.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
potential off-target effects of BI-8668 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-8668, a potent epithelial sodium channel (ENaC) inhibitor. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly potent and well-characterized inhibitor of the epithelial sodium channel (ENaC). ENaC is composed of α, β, and γ subunits and plays a crucial role in regulating sodium and water transport across epithelial surfaces in various organs, including the lungs, kidneys, and colon.
Q2: Have any off-target activities of this compound been identified?
A2: Yes, at high concentrations, this compound has shown potential off-target activity. A selectivity panel screening has indicated that at concentrations exceeding 1 µM, this compound may inhibit M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors, the alpha-1A adrenergic receptor, and acetylcholinesterase.[1] It is recommended that cellular studies do not exceed a concentration of 1 µM to minimize these off-target effects.[1]
Q3: What is the recommended concentration range for in vitro cellular assays to maintain selectivity?
A3: To ensure target specificity and avoid off-target effects, it is recommended to use this compound at concentrations up to 1 µM in cellular assays.[1] Exceeding this concentration significantly increases the risk of engaging with the off-target receptors identified in selectivity screens.
Q4: Is there a negative control available for this compound?
A4: Yes, a structurally analogous compound, BI-0377, is available and can be used as a negative control in experiments. BI-0377 is significantly less potent against ENaC and can help differentiate on-target from potential off-target effects.
Q5: What are the potential consequences of off-target inhibition of muscarinic and adrenergic receptors?
A5: Inhibition of muscarinic (M1, M2, M3) and alpha-1 (α1) adrenergic receptors can lead to a variety of physiological effects. Muscarinic receptors are involved in processes such as smooth muscle contraction, heart rate regulation, and glandular secretion. Alpha-1 adrenergic receptors play a role in vasoconstriction and smooth muscle contraction. Unintended inhibition of these receptors could lead to confounding experimental results or potential side effects in vivo, such as changes in blood pressure, heart rate, or smooth muscle tone.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, particularly at high concentrations, and provides potential solutions.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell signaling pathways related to calcium mobilization or cAMP levels. | Inhibition of M1 or M3 muscarinic receptors (Gq-coupled) can affect intracellular calcium. Inhibition of M2 muscarinic receptors (Gi-coupled) can alter cAMP levels. | 1. Lower the concentration of this compound to ≤ 1 µM. 2. Use the negative control, BI-0377, to confirm if the effect is ENaC-independent. 3. Consider using specific antagonists for muscarinic receptors to see if the unexpected effect is blocked. |
| Alterations in smooth muscle contraction or relaxation in tissue bath experiments. | Off-target inhibition of M3 muscarinic receptors or α1 adrenergic receptors, both of which are involved in smooth muscle contraction. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound for ENaC inhibition. 2. Use selective antagonists for M3 and α1 receptors to dissect the contribution of off-target effects. |
| Observed changes in heart rate or cardiovascular parameters in in vivo studies. | Inhibition of M2 muscarinic receptors in the heart can affect heart rate. Inhibition of α1 adrenergic receptors can lead to vasodilation and a drop in blood pressure. | 1. Carefully monitor cardiovascular parameters. 2. Consider a lower dose of this compound. 3. If feasible, use a targeted delivery method (e.g., inhalation for lung studies) to minimize systemic exposure. |
| Anomalous results in neuronal cell cultures. | Muscarinic receptors and acetylcholinesterase are abundant in the nervous system and play critical roles in neurotransmission. | 1. Strictly adhere to the recommended concentration limit of 1 µM. 2. Use highly specific neuronal markers to assess the health and function of your cell cultures. |
Quantitative Data on Off-Target Effects
This compound was evaluated for off-target effects in a selectivity panel. The following table summarizes the findings for the identified off-targets at a screening concentration of 10 µM.
| Target | Family | Inhibition at 10 µM | Selectivity vs. ENaC (IC50 = 17 nM) |
| Muscarinic Acetylcholine Receptor M1 | GPCR | > 50% | > 50-fold |
| Muscarinic Acetylcholine Receptor M2 | GPCR | > 50% | > 50-fold |
| Muscarinic Acetylcholine Receptor M3 | GPCR | > 50% | > 50-fold |
| Adrenergic Receptor Alpha-1A | GPCR | > 50% | > 50-fold |
| Acetylcholinesterase | Enzyme | > 50% | Not specified |
Note: The precise percentage of inhibition and IC50 values for these off-targets are not publicly available. The data indicates at least a 50-fold selectivity for the muscarinic and adrenergic receptors.
Experimental Protocols
Representative Experimental Protocol: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general methodology for a competitive radioligand binding assay, a common technique used in selectivity panels like the Eurofins SafetyScreen44™ to identify off-target interactions.
Objective: To determine the ability of a test compound (e.g., this compound) to inhibit the binding of a specific radioligand to a target receptor (e.g., M2 muscarinic receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human M2 receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-N-Methylscopolamine for muscarinic receptors).
-
Non-labeled competing ligand for determining non-specific binding (e.g., Atropine).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio. Prepare serial dilutions of the test compound (this compound) and the competing ligand.
-
Assay Setup:
-
Total Binding: Add cell membranes, radioligand, and assay buffer to designated wells.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-labeled competing ligand.
-
Test Compound: Add cell membranes, radioligand, and the desired concentration of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition by the test compound compared to the control (specific binding without the test compound).
-
If a dose-response curve was performed, calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
References
BI-8668 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BI-8668 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
This compound is characterized as having high aqueous solubility, as well as high microsomal and hepatocyte stability.[1][2] While specific data on its stability in various cell culture media over extended periods is not extensively published, its inherent stability suggests it should be reasonably stable under typical cell culture conditions (37°C, 5% CO2). However, stability can be influenced by specific media components, pH, and the presence of serum.[3] It is always recommended to perform a stability test in your specific cell culture medium and conditions.
Q2: What are the common factors that can affect this compound stability in my experiments?
Several factors can influence the stability of small molecules like this compound in cell culture media:
-
Media Components: Certain components in cell culture media, such as amino acids or vitamins, could potentially react with the compound.[3]
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the stability of pH-sensitive compounds.[4]
-
Serum: The presence of enzymes in serum (e.g., esterases, proteases) can lead to metabolic degradation of the compound. Conversely, serum proteins can sometimes enhance the stability of a compound.[3][4]
-
Temperature and Light: Prolonged incubation at 37°C can contribute to degradation. Exposure to light can also be a factor for light-sensitive compounds.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of cell culture plates and pipette tips, leading to an apparent decrease in concentration in the media.[3]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing your working concentration in cell culture media, ensure the final concentration of the solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments. | - Repeated freeze-thaw cycles of the stock solution.- Inconsistent timing of sample collection and analysis.- Variability in cell culture conditions (e.g., cell density, media pH). | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]- Standardize the timing of all experimental steps.- Ensure consistent cell seeding density and monitor media pH. |
| Apparent loss of this compound activity over time. | - Degradation of this compound in the cell culture medium.- Adsorption of the compound to plasticware.- Cellular uptake of the compound. | - Perform a stability study to determine the half-life of this compound in your specific media (see Experimental Protocol below).- Use low-protein-binding plates and pipette tips.[3]- Include a cell-free control to assess degradation and non-specific binding.[3] |
| High background signal in analytical assays (e.g., HPLC-MS). | - Interference from media components or serum proteins. | - Optimize the sample preparation method to remove interfering substances (e.g., protein precipitation, solid-phase extraction).- Ensure the analytical method is validated for linearity, precision, and accuracy.[3] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution to a final concentration of 10 µM in your cell culture medium (with and without serum) and in PBS.
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
As a control, include wells with medium only (no this compound).
-
Incubate the plate in a standard cell culture incubator (37°C, 5% CO2).
-
-
Sample Collection: Collect aliquots (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation:
-
For each sample, perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis: Analyze the samples by a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine the stability profile.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Different Media at 37°C
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 98.2 |
| 4 | 97.2 | 98.5 | 96.8 |
| 8 | 95.8 | 97.3 | 94.5 |
| 24 | 91.3 | 94.2 | 89.7 |
| 48 | 85.6 | 90.1 | 82.3 |
| 72 | 79.8 | 86.5 | 75.1 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualization
Caption: Inhibition of the Epithelial Sodium Channel (ENaC) by this compound, blocking sodium influx and subsequent water reabsorption.
References
how to avoid BI-8668 precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of the ENaC inhibitor BI-8668 in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation with this compound in my aqueous buffer. Is this compound known to have poor solubility?
A1: On the contrary, this compound is characterized as having high aqueous solubility.[1][2] Precipitation is not a typical issue for this compound and likely points to specific experimental conditions that need to be addressed. This guide will walk you through potential causes and solutions.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[3] A stock solution of 10 mM in DMSO is a common starting point.[3]
Q3: Can the way I dilute my DMSO stock solution into my aqueous buffer cause precipitation?
A3: Yes, this is a frequent cause of precipitation for many small molecules, even those with good aqueous solubility.[4][5] Adding a small volume of a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to crash out of solution locally before it has a chance to dissolve in the bulk buffer. It is recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[5]
Q4: Could the pH of my buffer be affecting the solubility of this compound?
A4: The solubility of ionizable compounds can be pH-dependent.[4] While this compound has high aqueous solubility, extreme pH values could potentially affect its stability and solubility. It is advisable to maintain the pH of your buffer within a reasonable physiological range (e.g., pH 5-7), unless your experiment specifically requires otherwise.
Q5: Does the concentration of this compound in my final working solution matter?
A5: Even for a highly soluble compound, exceeding its solubility limit at a given temperature and in a specific buffer system can lead to precipitation.[6] It is recommended to prepare only the amount of working solution needed for your experiment and to ensure the final concentration is within a range where solubility is maintained.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 523.46 g/mol | [3] |
| Molecular Formula | C23H32Cl2N8O2 | [3] |
| Aqueous Solubility | High | [1][2] |
| DMSO Solubility | 10 mM | [3] |
Experimental Protocol: Solubility Assessment in Your Buffer
This protocol will help you determine the maximum soluble concentration of this compound in your specific experimental buffer.
Materials:
-
This compound
-
100% DMSO
-
Your experimental buffer
-
96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
-
Create Serial Dilutions in DMSO: Perform a serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilute into Your Aqueous Buffer: In a 96-well plate, add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your experimental buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer). This will create a range of final this compound concentrations with a consistent final DMSO percentage. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 1, 4, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance over time indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration of this compound in your buffer under your experimental conditions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
By systematically evaluating your stock solution preparation, dilution technique, and buffer compatibility, you should be able to resolve any precipitation issues with this compound and ensure the integrity of your experiments.
References
Technical Support Center: Optimizing BI-8668 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of BI-8668 for in vivo studies. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the epithelial sodium channel (ENaC).[1][2] ENaC is a key protein involved in regulating sodium and water transport across epithelial surfaces in various organs, including the lungs, kidneys, and colon.[1] By inhibiting ENaC, this compound can modulate fluid absorption and is a valuable tool for research in areas such as cystic fibrosis, where ENaC is overactive.[1]
Q2: What are the key physicochemical and pharmacokinetic properties of this compound?
A2: this compound is characterized by its high aqueous solubility, making it suitable for in vivo studies.[1][2] It also exhibits high stability in microsomes and hepatocytes.[1][2] Key pharmacokinetic and physicochemical parameters are summarized in the table below.
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: Based on preclinical studies in rats, intratracheal administration of this compound at doses of 0.3 µg/kg and 3.0 µg/kg has been shown to inhibit airway fluid absorption by 27% and 33%, respectively.[1] For initial dose-range finding studies in mice, a starting dose within this range, adjusted for the administration route and specific research question, is recommended. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: How should I prepare this compound for oral gavage administration?
A4: Given that this compound has high aqueous solubility, it can be dissolved in a simple aqueous vehicle such as sterile water for injection or a saline solution.[1][2] It is always recommended to perform a small-scale solubility test to ensure the compound fully dissolves at the desired concentration in the chosen vehicle.
Q5: What are some potential off-target effects of this compound?
A5: this compound has been shown to be highly selective for ENaC. In a screening panel of 50 targets, it demonstrated over 1,000-fold selectivity for 47 of them.[2] For three other targets (M3, M2, and α1 receptors), at least 50-fold selectivity was observed.[2] While off-target effects are minimal, it is good practice to include a structurally similar but inactive control, such as BI-0377, in your experiments to confirm that the observed effects are due to ENaC inhibition.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results between animals or experiments.
-
Question: I am observing high variability in my results. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. Ensure your this compound formulation is freshly prepared and completely solubilized before each administration. Minor variations in oral gavage technique can also lead to significant differences in dosing.[3] It is crucial to ensure all personnel are consistently following the same administration protocol. Additionally, underlying health differences in the animals can contribute to variability.
Issue 2: Signs of toxicity in treated animals.
-
Question: My mice are showing signs of lethargy and weight loss after this compound administration. What should I do?
-
Answer: While this compound is reported to have a good safety profile, it is essential to monitor animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.[4][5] If you observe adverse effects, consider reducing the dose or the frequency of administration. It is also important to ensure that the vehicle itself is not causing any toxicity by including a vehicle-only control group.[6] Systemic ENaC inhibition can lead to electrolyte imbalances; therefore, monitoring serum aldosterone (B195564) levels can be a useful indicator of systemic effects.[1]
Issue 3: Difficulty confirming target engagement in vivo.
-
Question: How can I be sure that this compound is inhibiting ENaC in my in vivo model?
-
Answer: Confirming target engagement is crucial. Depending on your experimental model, you can measure pharmacodynamic markers. For example, in studies of airway fluid transport, you can measure changes in the fluid volume or composition.[1] In studies related to kidney function, you can monitor changes in urine output and electrolyte balance.[7] Another approach is to measure downstream signaling molecules affected by ENaC activity.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Reference |
| In Vitro Activity | |||
| ENaC IC50 (Ussing Chamber) | 17 nM | Human | [2] |
| M-1 Water Resorption Inhibition | 81% at 3 µM | Mouse | [2] |
| In Vivo Efficacy | |||
| Inhibition of Airway Fluid Absorption | 27% at 0.3 µg/kg | Rat | [1] |
| 33% at 3.0 µg/kg | Rat | [1] | |
| Pharmacokinetics | |||
| Clearance | 46 mL/(minkg) | Mouse | [1] |
| 59 mL/(minkg) | Rat | [1] | |
| Mean Residence Time (i.v.) | 0.39 h | Mouse | [1] |
| 0.17 h | Rat | [1] | |
| Volume of Distribution (Vss) | 1.10 L/kg | Mouse | [1] |
| 0.58 L/kg | Rat | [1] | |
| Physicochemical Properties | |||
| Aqueous Solubility | High | N/A | [1][2] |
| Plasma Protein Binding | 38% | Human | [1] |
| 43% | Mouse | [1] | |
| 29% | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount of this compound: Based on the desired dose and the number of animals, calculate the total mass of this compound needed.
-
Choose a vehicle: For this compound, sterile water for injection or 0.9% sterile saline are suitable choices due to its high aqueous solubility.
-
Dissolve this compound: In a sterile container, add the calculated amount of this compound to the appropriate volume of the vehicle.
-
Ensure complete dissolution: Vortex the solution thoroughly. If needed, gentle warming and sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Administer immediately: It is recommended to use the freshly prepared formulation for administration.
Protocol 2: In Vivo Dose-Range Finding Study
-
Animal Model: Select the appropriate mouse strain, age, and sex for your study.
-
Group Allocation: Divide the animals into at least four groups (n=5-8 per group): a vehicle control group and at least three dose-level groups of this compound (e.g., 0.1, 1.0, and 10 µg/kg).
-
Administration: Administer the prepared this compound formulation or vehicle via oral gavage.
-
Monitoring: Observe the animals for any signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily.
-
Pharmacodynamic Assessment: At a predetermined time point based on the compound's pharmacokinetics, collect relevant samples (e.g., blood, tissue) to assess target engagement and biological effect.
-
Data Analysis: Analyze the dose-response relationship to identify the optimal dose that provides the desired efficacy with minimal toxicity.
Visualizations
Caption: this compound inhibits the epithelial sodium channel (ENaC).
Caption: A typical workflow for an in vivo study with this compound.
Caption: A decision tree for troubleshooting common dosing issues.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. Greater natriuretic response to ENaC inhibition in male versus female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with BI-8668
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BI-8668.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions.
Question: I am not observing the expected inhibition of ENaC activity with this compound. What are the possible reasons?
Answer:
Several factors could contribute to a lack of efficacy in your experiment. Consider the following possibilities:
-
Experimental System: The expression and activity of the epithelial sodium channel (ENaC) can vary significantly between cell lines and primary tissues. Ensure your chosen model expresses functional ENaC at the apical membrane.[1][2]
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. Improper storage or dilution errors can lead to inaccurate dosing.
-
Experimental Protocol: The specifics of your assay are critical. For electrophysiological measurements like Ussing chamber experiments, ensure proper chamber setup, voltage clamping, and appropriate buffer conditions. For water absorption assays, the timing of measurements and the health of the cell monolayer are crucial.
-
Use of Negative Control: It is highly recommended to use the structurally analogous but inactive compound BI-0377 as a negative control.[1] This will help determine if the observed effects are specific to ENaC inhibition by this compound.
Question: My results with this compound are variable and not reproducible. How can I improve consistency?
Answer:
Variability in results can be frustrating. Here are some steps to improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and culture media. Changes in cell confluence can alter ENaC expression and function.
-
Optimize Compound Incubation Time: The optimal pre-incubation time for this compound can vary depending on the experimental system. A time-course experiment may be necessary to determine the ideal duration for maximal inhibition.
-
Control for Environmental Factors: Maintain consistent temperature, pH, and osmolarity in your experimental buffers. ENaC activity is sensitive to these parameters.
-
Automate Liquid Handling: Where possible, use automated liquid handling to minimize pipetting errors and ensure consistent compound addition.
Question: I am observing unexpected cellular effects that do not seem related to ENaC inhibition. Could these be off-target effects?
Answer:
While this compound is a highly selective ENaC inhibitor, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations.[1][2]
-
Selectivity Profile: this compound has been tested against a panel of 50 targets and showed high selectivity.[1][2] For most targets, the selectivity is over 1,000-fold. However, for the M2 and M3 muscarinic acetylcholine (B1216132) receptors and the α1-adrenergic receptor, the selectivity is at least 50-fold.[1] If your experimental system expresses these receptors, consider the possibility of off-target interactions.
-
Concentration-Response Curve: Perform a dose-response experiment. Off-target effects are more likely to occur at concentrations significantly higher than the IC₅₀ for ENaC inhibition.
-
Negative Control: Compare the results with the negative control, BI-0377, to differentiate between ENaC-mediated and potential off-target effects.[1]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC).[1][3][4] ENaC is a transmembrane ion channel responsible for sodium reabsorption in various epithelial tissues, including the lungs, kidneys, and colon.[1][2] By blocking ENaC, this compound inhibits the influx of sodium ions, which in turn affects water movement across the epithelial layer.[1][2]
What is the recommended in vitro concentration of this compound?
The effective concentration of this compound will vary depending on the specific assay and cell type. For Ussing chamber experiments on human airway epithelium, the IC₅₀ is 17 nM.[1][2] In an M-1 cell water resorption assay, 81% inhibition was observed at 3 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Is this compound suitable for in vivo studies?
Yes, this compound is suitable for in vivo use.[1][2] It has demonstrated efficacy in a rat airway fluid absorption model, showing up to 33% inhibition at a dose of 3 µg/kg.[1][2]
What is the appropriate negative control for this compound?
The structurally similar compound BI-0377 is the recommended negative control for this compound.[1] BI-0377 has a much lower potency for ENaC, with an IC₅₀ greater than 10,000 nM in Ussing chamber assays.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro Activity | ||
| Ussing Chamber IC₅₀ (human airway epithelium) | 17 nM | [1][2] |
| M-1 Water Resorption Inhibition (@ 3 µM) | 81% | [1][2] |
| In Vivo Activity | ||
| Airway Fluid Absorption Inhibition (rat, 3 µg/kg) | up to 33% | [1][2] |
| Selectivity | ||
| Selectivity for 47 out of 50 targets | ≥1,000-fold | [1][2] |
| Selectivity for M2, M3, and α1 receptors | ≥50-fold | [1] |
| Negative Control (BI-0377) | ||
| Ussing Chamber IC₅₀ (human airway epithelium) | >10,000 nM | [2] |
Experimental Protocols
Ussing Chamber Electrophysiology
This protocol is a generalized method for measuring ENaC-mediated sodium current inhibition by this compound in polarized epithelial cells.
-
Cell Culture: Culture epithelial cells (e.g., human airway epithelial cells) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable support in an Ussing chamber with appropriate physiological buffer solutions on both the apical and basolateral sides.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc, which represents the net ion transport across the epithelium.
-
ENaC Inhibition: After a stable baseline Isc is established, add this compound to the apical chamber in a cumulative, concentration-dependent manner.
-
Data Analysis: Record the change in Isc at each concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
M-1 Cell Water Resorption Assay
This assay measures the effect of this compound on ENaC-mediated water transport.
-
Cell Seeding: Seed M-1 mouse kidney tubule cells on permeable supports and culture until a confluent monolayer is formed.
-
Compound Incubation: Add this compound or control vehicle to the apical side of the monolayer and incubate for a predetermined time.
-
Water Transport Measurement: Add tritiated water (³H₂O) to the apical chamber. After a specific time, collect samples from the basolateral chamber.
-
Quantification: Determine the amount of ³H₂O that has moved from the apical to the basolateral side using a scintillation counter.
-
Inhibition Calculation: Compare the amount of water transported in the this compound-treated wells to the vehicle-treated wells to calculate the percent inhibition.[1][2]
Visualizations
Caption: Mechanism of this compound action on ENaC.
References
proper handling and storage of BI-8668
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of the small molecule inhibitor BI-8668. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored in a cool, dry, and dark place. For long-term stability, it is recommended to store the powder at -20°C or lower.[1][2][3] The container should be tightly sealed to prevent moisture absorption, which can degrade the compound.[2][4] For particularly sensitive compounds, storing in a desiccator can provide additional protection against humidity.[2][5]
Q2: What is the recommended procedure for reconstituting this compound?
A2: To reconstitute lyophilized this compound, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[6][7] Briefly centrifuge the vial to ensure all the powder is at the bottom.[8] Reconstitute using a high-purity, sterile solvent appropriate for your experimental needs, such as DMSO for a stock solution.[9] Add the solvent slowly and mix by gentle vortexing or pipetting to ensure the compound dissolves completely.[10]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[11] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][11] Use amber glass vials or polypropylene (B1209903) tubes for storage to protect against light and prevent adherence to the container.[11]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: The final concentration of DMSO in your assay medium should be kept as low as possible, typically less than 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[12] For many cell lines, a concentration of ≤ 0.1% is considered safe.[13] It is crucial to run a vehicle-only control with the same final DMSO concentration to assess its effect on your specific experimental system.[12][13]
Q5: Can the type of storage container affect the stability of this compound?
A5: Yes, the storage container material can impact the stability of the compound. For long-term storage, it is advisable to use amber glass vials or inert polypropylene tubes.[11] This is because some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface.[11] Storing light-sensitive materials in amber vials or opaque containers is also recommended to prevent photodegradation.[3]
Storage and Stability Data
Proper storage is crucial for maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions for both the lyophilized powder and solutions.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Store in a tightly sealed, light-resistant container.[2][4] For hygroscopic compounds, use a desiccator.[14] |
| 2-8°C | Short-term (days to weeks) | Suitable for temporary storage before use. Ensure the container is well-sealed. | |
| Stock Solution (in DMSO) | -20°C to -80°C | Up to 6 months (check datasheet) | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2] Use amber or foil-wrapped vials to protect from light.[11] |
| Aqueous Solution | 2-8°C | Very limited (≤ 5-7 days) | Prone to degradation and bacterial contamination.[14] Prepare fresh for each experiment if possible. Use sterile buffers at pH 5-6.[14] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator. This prevents moisture from condensing inside the vial.[6]
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the powder is collected at the bottom of the vial.[8]
-
Prepare Solvent: Use a high-purity, anhydrous grade solvent such as DMSO. Ensure the solvent is at room temperature.
-
Add Solvent: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolve Compound: Gently vortex or swirl the vial until the compound is completely dissolved.[10] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in light-protected, inert vials. Store the aliquots at -20°C or -80°C.[11]
Protocol for a Basic Stability Test of this compound in Solution
This experiment helps to assess the stability of this compound under specific experimental conditions.
-
Prepare Solution: Prepare a fresh solution of this compound in your experimental buffer or medium at the final working concentration.
-
Initial Analysis (Time 0): Immediately take an aliquot of the solution for analysis. This can be done using a suitable analytical method such as HPLC or LC-MS to determine the initial concentration and purity of the compound.
-
Incubate: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO₂).[13]
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), take additional aliquots from the incubated solution for analysis.
-
Assess Degradation: Compare the analytical results from each time point to the initial "Time 0" sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
Symptoms:
-
The compound does not fully dissolve when diluted from a DMSO stock into an aqueous buffer.
-
Precipitation or cloudiness is observed in the working solution.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeded Solubility Limit | Decrease the final concentration of this compound in the aqueous solution.[13] Hydrophobic compounds often have limited aqueous solubility. |
| Solvent Shock | Try a serial dilution approach. Instead of a large one-step dilution, dilute the DMSO stock in smaller steps with the aqueous buffer. |
| pH-Dependent Solubility | The solubility of ionizable compounds can be pH-dependent.[12] Experiment with different pH values for your buffer to find the optimal range for this compound's solubility.[13] |
| Inappropriate Solvent Concentration | While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility.[13] Always include a vehicle control.[13] |
| Use of Excipients | For in vitro assays, consider using low concentrations of non-ionic surfactants like Tween-20 or formulating with cyclodextrins to enhance aqueous solubility.[12] |
Issue 2: Inconsistent Experimental Results or Loss of Activity
Symptoms:
-
High variability between replicate experiments.
-
The observed biological effect of this compound diminishes over time.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | This compound may be unstable in your assay medium or under your experimental conditions (e.g., due to temperature, pH, or light exposure).[11] Prepare fresh working solutions immediately before each experiment.[12] |
| Repeated Freeze-Thaw Cycles | Avoid using a stock solution that has been frozen and thawed multiple times. Use single-use aliquots to maintain compound integrity.[2][11] |
| Improper Storage | Ensure that both lyophilized powder and stock solutions are stored at the correct temperature and protected from light and moisture.[2][11] |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glass inserts. |
| Variations in Cell Culture | Ensure that cell passage number, confluency, and overall health are consistent between experiments, as these factors can influence the cellular response to inhibitors.[12] |
Visual Guides
Caption: Workflow for handling this compound from storage to experiment.
Caption: Decision tree for troubleshooting inconsistent experimental data.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. jpt.com [jpt.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. bachem.com [bachem.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To: Correctly Reconstitute Lyophilised Reagents [krishgen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. genscript.com [genscript.com]
issues with BI-8668 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the ENaC inhibitor BI-8668 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4][5] ENaC is a transmembrane protein that facilitates the diffusion of sodium and water across the apical membrane of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2] By blocking ENaC, this compound can modulate electrolyte and fluid balance.
Q2: What are the key physicochemical properties of this compound?
A2: this compound is characterized by high aqueous solubility, high microsomal and hepatocyte stability, and moderate Caco-2 permeability.[1][2] It is structurally distinct from amiloride-derived ENaC inhibitors.[1][2]
Q3: Is this compound suitable for in vivo experiments?
A3: Yes, this compound is designed for both in vitro and in vivo applications.[1][2] It has demonstrated in vivo activity in an airway fluid absorption assay in Wistar rats.[1][2]
Q4: Is there a recommended negative control for this compound?
A4: Yes, the structurally analogous compound BI-0377 can be used as a negative control for in vitro experiments.[1][2] BI-0377 has a significantly lower potency in inhibiting ENaC compared to this compound.[2]
Q5: What is the selectivity profile of this compound?
A5: this compound is highly selective for ENaC. In a screening panel of 50 targets, it showed ≥1,000-fold selectivity for 47 of them. For the remaining three targets (M2, M3, and α1), it displayed at least 50-fold selectivity.[1][2]
Troubleshooting and Proactive Guidance
While this compound is a well-characterized compound, challenges can arise during in vivo experiments. This section provides guidance on potential issues and best practices.
Issue 1: Suboptimal Efficacy or High Variability in In Vivo Studies
-
Potential Cause: Inadequate formulation or delivery for the chosen route of administration.
-
Recommendation:
-
Formulation: Due to its high aqueous solubility, this compound should be readily soluble in aqueous vehicles for injection or instillation. However, for oral administration, its moderate permeability may be a factor to consider. Pre-formulation studies to identify the optimal vehicle for your specific experimental design are recommended.
-
Route of Administration: The route of administration should align with the therapeutic target. For respiratory applications, direct administration to the lungs (e.g., intratracheal instillation or inhalation) may be more effective than systemic administration.
-
Dose: Ensure the dose is appropriate for the animal model and target organ. The available data shows efficacy at 3 µg/kg in a rat airway model.[1][2] Dose-response studies are crucial to determine the optimal dose for your specific model.
-
Issue 2: Unexpected Off-Target Effects
-
Potential Cause: While highly selective, off-target effects can never be fully excluded, especially at higher concentrations.
-
Recommendation:
-
Dose Selection: Use the lowest effective dose determined from dose-response studies to minimize the risk of off-target effects.
-
Control Groups: Always include appropriate control groups, such as vehicle-treated animals and potentially a group treated with the negative control compound (BI-0377), to differentiate between compound-specific effects and experimental artifacts.
-
Issue 3: Difficulty Replicating In Vitro Potency In Vivo
-
Potential Cause: Discrepancies between in vitro and in vivo results can be attributed to pharmacokinetic and pharmacodynamic factors.
-
Recommendation:
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound. While it has high stability, factors like clearance and distribution will influence its concentration at the target site. Pharmacokinetic studies in your chosen animal model can provide valuable insights.
-
Target Engagement: Confirm that this compound is reaching the target tissue at a sufficient concentration to inhibit ENaC. This may involve measuring compound levels in the tissue of interest.
-
Quantitative Data Summary
In Vitro Potency and Efficacy
| Assay | Cell Line/System | Parameter | Value |
| Ussing Chamber | Human Airway Epithelium | IC50 | 17 nM |
| Water Resorption | M-1 (Mouse Kidney) | % Inhibition @ 3 µM | 81% |
In Vivo Efficacy
| Animal Model | Assay | Dose | Effect |
| Wistar Rat | Airway Fluid Absorption | 3 µg/kg | 33% inhibition of fluid absorption |
Pharmacokinetic (DMPK) and Physicochemical Parameters
| Parameter | Value |
| Aqueous Solubility | High |
| Microsomal Stability | High |
| Hepatocyte Stability | High |
| Caco-2 Permeability | Moderate |
| Cytochrome P450 Inhibition | Devoid |
| Plasma Protein Binding | Low |
Experimental Protocols
Airway Fluid Absorption Assay in Wistar Rats
This protocol is based on the description of the in vivo experiments conducted with this compound.[2]
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Compound Administration: A Ringer's Lactate solution (control) or the test solution containing this compound (e.g., at a concentration to achieve 0.1 mg/kg) is instilled directly into the trachea.
-
Incubation: The animals are maintained for a period of 3 hours.
-
Endpoint Measurement:
-
After 3 hours, the lungs are excised and weighed.
-
The absorption of fluid from the lungs is determined by the weight difference between the lungs of control and compound-treated animals.
-
-
Systemic ENaC Inhibition Assessment (Optional):
-
Blood samples can be collected to measure serum aldosterone (B195564) levels. An increase in aldosterone can be an indicator of systemic ENaC inhibition, particularly in the kidneys. In the reported study, aldosterone stimulation was below 50% at doses of 0.3 µg/kg and 3 µg/kg, suggesting no significant ENaC inhibition in the kidney.[2]
-
Visualizations
References
Technical Support Center: Ensuring Consistent BI-8668 Activity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-8668 in long-term experiments. The information addresses common challenges and provides actionable solutions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective chemical probe that acts as an inhibitor of the epithelial sodium channel (ENaC)[1][2]. ENaC is a key regulator of sodium and water reabsorption in various epithelial tissues, including the kidneys, lungs, and colon[3][4]. By blocking ENaC, this compound can be used to study its role in physiological processes and diseases like cystic fibrosis[1].
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored as a solid, it may be kept at room temperature in the continental US, though conditions may vary elsewhere; always refer to the Certificate of Analysis for specific recommendations[1].
Q3: Is this compound stable in aqueous solutions and cell culture media for long-term experiments?
A3: this compound possesses high aqueous solubility[3][4]. However, the long-term stability of any small molecule in complex biological media can be variable. Factors such as the components of the media, pH, and incubation temperature can affect a compound's stability over time. While this compound has high microsomal and hepatocyte stability, it is crucial to empirically validate its activity throughout a long-term experiment[3][4]. For detailed guidance, refer to the "Protocol for Validating this compound Activity" section.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be highly selective for ENaC. In a screening panel of 50 targets, it demonstrated over 1,000-fold selectivity for 47 of them. For the remaining three targets (M3, M2, and α1), the data indicated at least 50-fold selectivity[3][4]. A structurally similar but significantly less potent analog, BI-0377, is available and can be used as a negative control to help differentiate on-target from potential off-target effects[4].
Troubleshooting Guide
Issue 1: I am observing a decline in the inhibitory effect of this compound over the course of my multi-day or multi-week experiment.
-
Possible Cause: The compound may be degrading in the cell culture medium at 37°C.
-
Suggested Solution:
-
Replenish this compound: For long-term experiments, it is advisable to perform partial or full media changes with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). The optimal frequency should be determined empirically.
-
Validate Stability: Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points using methods like HPLC-MS[5][6].
-
Activity Validation: Periodically confirm the biological activity of your working solutions using a short-term functional assay (see "Protocol for Validating this compound Activity").
-
Issue 2: My experimental results with this compound are inconsistent between replicates or different experimental runs.
-
Possible Cause 1: Inconsistent preparation of working solutions.
-
Suggested Solution: Prepare a single, large-volume master mix of this compound in the cell culture medium to be added to all relevant wells or flasks. This minimizes pipetting errors between replicates.
-
Possible Cause 2: Variability in cell health or density.
-
Suggested Solution: Ensure uniform cell seeding density across all experimental and control groups. Use cells within a consistent passage number range and regularly monitor cell viability.
-
Possible Cause 3: Repeated freeze-thaw cycles of the stock solution.
-
Suggested Solution: Aliquot the stock solution into single-use volumes upon initial preparation to avoid repeated freezing and thawing, which can lead to degradation.
Issue 3: I am observing unexpected cytotoxicity in my cell cultures treated with this compound.
-
Possible Cause 1: The concentration of this compound is too high for your specific cell line.
-
Suggested Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your cells.
-
Possible Cause 2: Solvent toxicity.
-
Suggested Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line, which is typically less than 0.5%[7]. Always include a vehicle-only control in your experiments to assess the effect of the solvent.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Assay | Reference |
| IC50 (Na+ current) | 17 nM | Human Airway Epithelium (Ussing Chamber) | [2] |
| Inhibition of Water Resorption | 81% at 3 µM | M-1 Mouse Kidney Tubule Cells | [2] |
| In Vivo Efficacy | Up to 33% inhibition of fluid absorption at 3 µg/kg | Wistar Rats (Airway Fluid Absorption Assay) | [3][4] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Description | Reference |
| Aqueous Solubility | High | [3][4] |
| Microsomal Stability | High | [3][4] |
| Hepatocyte Stability | High | [3][4] |
| Caco-2 Permeability | Moderate | [3][4] |
| Cytochrome P450 Inhibition | Devoid of inhibition for major isoforms | [4] |
| Plasma Protein Binding | Low | [3] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Validating this compound Activity in Long-Term Experiments
This protocol describes a functional assay to confirm the inhibitory activity of this compound working solutions. It should be performed periodically throughout a long-term experiment.
-
Cell Seeding:
-
Seed a suitable epithelial cell line known to express ENaC (e.g., M-1 cells) in a multi-well plate at a density that will result in a confluent monolayer.
-
-
Preparation of Test Solutions:
-
Prepare a fresh working solution of this compound from a new aliquot of your stock solution to serve as a positive control.
-
Take a sample of the this compound-containing medium from your ongoing long-term experiment.
-
-
Functional Assay (e.g., Water Resorption Assay):
-
Wash the confluent cell monolayers with a serum-free medium.
-
Add the following to triplicate wells:
-
Vehicle control (medium with the same concentration of DMSO as the this compound solutions).
-
Freshly prepared this compound (positive control).
-
This compound sample from your long-term experiment.
-
-
Measure ENaC-mediated activity using an appropriate method, such as a water resorption assay or by measuring amiloride-sensitive currents in an Ussing chamber.
-
-
Data Analysis:
-
Compare the level of ENaC inhibition by the this compound sample from your long-term experiment to that of the freshly prepared positive control. A significant decrease in inhibition suggests degradation of the compound in your experimental setup.
-
Visualizations
Caption: ENaC signaling pathway and inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Logic diagram for setting up long-term experiments.
References
Validation & Comparative
A Comparative Guide to BI-8668 and its Negative Control, BI-0377, for ENaC Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-8668, a potent epithelial sodium channel (ENaC) inhibitor, and its structurally analogous negative control, BI-0377. The appropriate use of a negative control is critical for validating on-target effects in experimental settings. This document outlines the key performance differences between these two compounds, supported by experimental data, and provides detailed protocols for relevant assays.
Data Presentation
The following tables summarize the quantitative data comparing the physicochemical properties and biological activities of this compound and BI-0377.
Table 1: Physicochemical Properties
| Property | This compound | BI-0377 |
| Molecular Weight (Da) | 523.5 | 503.1 |
| Aqueous Solubility | High | High |
| Caco-2 Permeability | Moderate | Not Available |
| Microsomal Stability | High | High |
| Hepatocyte Stability | High | High |
Table 2: In Vitro Potency and Selectivity
| Parameter | This compound | BI-0377 |
| ENaC Inhibition | ||
| Ussing Chamber (hAEC), IC₅₀ (nM) | 17 | >10,000 (>500-fold lower potency)[1][2] |
| M-1 Water Resorption Assay, Inhibition at 3 µM (%) | 81[1][3] | Not Available |
| Off-Target Selectivity | ||
| Selectivity Panel (50 targets) | ≥1,000-fold selectivity for 47/50 targets (≤ 50% inhibition @ 10 µM)[1][2] | >50% inhibition @ 10 µM in 4 out of 44 targets[1][2] |
| Targets with >50-fold selectivity | M3, M2, α1[1][2] | Not specified |
| Cytochrome P450 Inhibition (IC₅₀, µM) | ||
| CYP3A4 | >50[1] | >50[1] |
| CYP2C8 | >50[1] | >50[1] |
| CYP2C9 | >50[1] | >50[1] |
| CYP2C19 | >50[1] | >50[1] |
| CYP2D6 | >50[1] | Not Determined |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber is an instrument used to measure the transport of ions across an epithelial tissue. It allows for the study of ion channel activity, such as that of ENaC, by measuring the short-circuit current (Isc).
Objective: To determine the potency of a compound in inhibiting ENaC-mediated sodium transport across human airway epithelial cells (hAECs).
Materials:
-
MucilAir™ human airway epithelial cell cultures
-
Ussing Chamber System
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (B1667095) (positive control)
-
Test compounds (this compound, BI-0377)
-
Voltage-clamp amplifier
-
Data acquisition system
Procedure:
-
Culture MucilAir™ hAECs on permeable supports until fully differentiated and exhibiting a stable transepithelial electrical resistance (TEER).
-
Mount the permeable supports containing the hAEC monolayer into the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and oxygenated KBR solution.
-
Maintain the temperature at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Add the test compound (this compound or BI-0377) to the apical chamber in a cumulative concentration-dependent manner.
-
Record the change in Isc after the addition of each concentration until a steady state is reached.
-
At the end of the experiment, add a supramaximal concentration of amiloride to the apical chamber to determine the total ENaC-mediated Isc.
-
Calculate the percent inhibition of the ENaC-mediated Isc for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
M-1 Water Resorption Assay
This assay measures the ability of a compound to inhibit ENaC-mediated water transport across a monolayer of M-1 mouse kidney collecting duct cells.
Objective: To assess the functional inhibition of ENaC by measuring the reduction in water resorption.
Materials:
-
M-1 mouse kidney collecting duct cells
-
Permeable cell culture inserts
-
Culture medium
-
Isotonic and hypotonic buffer solutions
-
Test compounds (this compound)
-
Fluorescently labeled dextran (B179266) (as a volume marker)
-
Plate reader with fluorescence capabilities
Procedure:
-
Seed M-1 cells on permeable cell culture inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with an isotonic buffer.
-
Add the test compound or vehicle control to the apical side of the monolayer.
-
Replace the basolateral medium with a hypotonic buffer to create an osmotic gradient, driving water transport from the apical to the basolateral side.
-
Add a known concentration of a high molecular weight fluorescently labeled dextran to the apical chamber.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Measure the fluorescence intensity of the dextran in the apical chamber at the beginning and end of the incubation period.
-
The increase in dextran concentration is proportional to the volume of water resorbed.
-
Calculate the percentage inhibition of water resorption by the test compound compared to the vehicle control.
Mandatory Visualization
Epithelial Sodium Channel (ENaC) Signaling Pathway
Experimental Workflow: Ussing Chamber Assay
Logical Relationship: Potent Inhibitor vs. Negative Control
References
Validating the Specificity of ENaC Inhibitor BI-8668 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epithelial sodium channel (ENaC) inhibitor BI-8668 with other common ENaC inhibitors. It emphasizes the critical role of knockout (KO) models in validating inhibitor specificity and outlines a recommended experimental framework for this purpose.
The epithelial sodium channel (ENaC) is a key regulator of sodium and water homeostasis in various tissues, including the lungs, kidneys, and colon.[1][2] Its dysregulation is implicated in several diseases, notably cystic fibrosis, making it an important therapeutic target.[3] this compound is a highly potent and selective ENaC inhibitor, structurally distinct from amiloride-based compounds.[1][2] Validating the on-target specificity of such inhibitors is paramount to ensure that observed biological effects are directly attributable to ENaC inhibition and not due to off-target interactions.
The Gold Standard: Knockout Models for Specificity Validation
The definitive method for validating the specificity of a targeted compound is to demonstrate its lack of effect in a biological system where the target has been genetically removed. The use of knockout (KO) cell lines or animal models provides a true negative control, allowing researchers to unequivocally attribute the compound's activity to its intended target.
This guide will compare this compound with other ENaC inhibitors and provide a detailed protocol for validating its specificity using a SCNN1A (encoding the α-ENaC subunit) knockout model.
Comparative Analysis of ENaC Inhibitors
This compound demonstrates high potency and selectivity for ENaC. The following tables summarize its performance in comparison to other widely used ENaC inhibitors.
Table 1: In Vitro Potency of ENaC Inhibitors
| Compound | Target | IC50 | Assay System |
| This compound | ENaC | 17 nM | Ussing chamber (human airway epithelium)[1][2][4] |
| Amiloride | ENaC | ~0.1 µM | Electrophysiology[5] |
| Benzamil | ENaC | 50 nM | Electrophysiology (murine kidney cells)[6] |
| Triamterene | ENaC | 4.5 µM | Electrophysiology[7][8] |
| P-552-02 | ENaC | More potent than amiloride | In vitro assays[9] |
| BI-0377 (Negative Control) | ENaC | >500-fold less potent than this compound | Ussing chamber (human airway epithelium)[2] |
Table 2: Selectivity Profile of ENaC Inhibitors
| Compound | Selectivity Information |
| This compound | ≥1,000-fold selectivity for 47 out of 50 targets tested (≤ 50% inhibition @ 10 µM). At least 50-fold selectivity for M2, M3, and α1 receptors.[1][2] |
| Amiloride | Also inhibits Na+/H+ exchanger (NHE) and Na+/Ca2+ exchanger (NCX) at higher concentrations.[10] Can also block T-type calcium channels.[10] |
| Benzamil | More potent derivative of amiloride, also a Na+/Ca2+ exchanger (NCX) inhibitor (IC50 ~ 100 nM) and TRPP3 channel blocker (IC50 = 1.1 µM).[11] |
| Triamterene | Primarily blocks ENaC.[12] |
| BI-0377 (Negative Control) | Structurally similar to this compound but with significantly lower potency on ENaC, making it a suitable negative control.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for validating this compound specificity, the following diagrams are provided.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]
- 5. Amiloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Triamterene | 氨苯蝶啶 | Sodium Channel 化学品 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 9. NVP-QBE170: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 12. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
BI-8668: A Comparative Guide to its Ion Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), a key target in studies related to cystic fibrosis.[1][2] This guide provides a comprehensive comparison of this compound's activity against its primary target, ENaC, and a panel of other ion channels and receptors. The data presented is intended to assist researchers in designing experiments and interpreting results with this chemical probe.
Potency and Selectivity Profile
This compound demonstrates high affinity for the human epithelial sodium channel (ENaC). In functional assays, it effectively inhibits the sodium current in human airway epithelium.[3][4] A comprehensive selectivity screen against a panel of 50 other potential targets revealed a high degree of selectivity for ENaC.
Primary Target Activity
| Target | Assay | Species | IC50 (nM) |
| ENaC | Ussing Chamber | Human | 17 |
| Table 1: Potency of this compound against the epithelial sodium channel (ENaC). The IC50 value was determined by measuring the inhibition of the Na+ current in human airway epithelium.[3][4][5] |
Off-Target Selectivity Profile
To assess the selectivity of this compound, it was tested against a panel of 50 targets. The results demonstrate a high degree of selectivity, with minimal activity against most other ion channels and receptors at a concentration of 10 µM.[3][4][6]
| Target Classification | Number of Targets | Results |
| High Selectivity | 47/50 | ≤ 50% inhibition at 10 µM (≥1,000-fold selectivity) |
| Moderate Selectivity | 3/50 | > 50% inhibition at 10 µM (at least 50-fold selectivity) |
| Table 2: Summary of this compound selectivity against a panel of 50 targets. This demonstrates a high selectivity for its primary target, ENaC.[3][4][6] |
The three targets for which at least 50-fold selectivity was observed are the M2 and M3 muscarinic acetylcholine (B1216132) receptors and the α1-adrenergic receptor.[3][4][6] It is important to note that off-target inhibition of M1/M2/M3 muscarinic receptors, the alpha1A adrenergic receptor, and acetylcholinesterase may be observed at concentrations exceeding 1 µM.[6]
For comparative purposes, a structurally analogous but functionally inactive compound, BI-0377, is available as a negative control. This compound exhibits a more than 500-fold lower potency in the Ussing chamber assay.[3]
Experimental Methodologies
A summary of the key experimental protocols used to determine the potency and selectivity of this compound is provided below.
Ussing Chamber Assay for ENaC Potency
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the epithelial sodium channel (ENaC).
-
Cell System: Human airway epithelium.
-
Methodology: The Ussing chamber technique is employed to measure the short-circuit current (Isc), which is an indicator of net ion transport across the epithelium. The apical side of the epithelial cells is bathed in a solution containing the test compound (this compound) at various concentrations, while the basolateral side is bathed in a control solution. The inhibition of the amiloride-sensitive current, which represents the ENaC-mediated sodium transport, is measured to determine the IC50 value.
Ion Channel Selectivity Panel
-
Objective: To assess the selectivity of this compound against a broad range of other ion channels and receptors.
-
Methodology: A commercially available ion channel selectivity panel is typically used. This involves a series of binding or functional assays for a diverse set of targets. This compound is tested at a standard high concentration (e.g., 10 µM) to identify any significant off-target interactions. The percentage of inhibition at this concentration is determined. For targets showing significant inhibition, follow-up concentration-response curves are generated to determine IC50 or Ki values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ENaC and the general workflow for assessing ion channel inhibitor selectivity.
Caption: ENaC Signaling Pathway and Inhibition by this compound.
References
A Comparative Analysis of BI-8668 and Other Epithelial Sodium Channel (ENaC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues, making it a significant therapeutic target for diseases such as cystic fibrosis and hypertension.[1][2][3] BI-8668 is a potent and selective ENaC inhibitor, structurally distinct from the well-known amiloride (B1667095) and its derivatives.[1][2] This guide provides a comprehensive cross-validation of this compound's performance against other notable ENaC inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Comparison of ENaC Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of this compound and other selected ENaC inhibitors. The IC50 value represents the concentration of an inhibitor required to block 50% of the ENaC activity, with lower values indicating higher potency.
| Inhibitor | IC50 (in vitro) | Cell Type / Assay Condition | Source |
| This compound | 17 nM | Human Airway Epithelium (Ussing Chamber) | [4][5] |
| Amiloride | 0.1 - 0.5 µM | General Range | [3][6] |
| 0.45 µM | Human Bronchial Epithelial Cells (Ussing Chamber) | [7] | |
| 2.6 µM | δβγ ENaC | [8][9] | |
| Benzamil | ~100 nM | Na+/Ca2+ Exchanger Inhibition | [10] |
| 21.9 nM | Human Bronchial Epithelial Cells (Ussing Chamber) | [7] | |
| 50 nM | Murine Polycystic Kidney Disease Model | [11] | |
| Triamterene | 4.5 µM | Voltage-dependent block | [2][12] |
| 5 µM (at -90 mV) | Rat ENaC in Xenopus oocytes | [13] | |
| AZD5634 | 3.8 nM | Human ENaC | [14] |
| 5.5 nM | Sheep Bronchial Epithelial Cells | [7] | |
| BI 1265162 | 3 nM | Human Airway Epithelium Cells (Ussing Chamber) | [15] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and validation of these findings.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[16][17] This protocol outlines the procedure for assessing the inhibitory activity of compounds on ENaC in human airway epithelial cells.
1. Cell Culture:
-
Human bronchial epithelial (HBE) cells are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.
2. Ussing Chamber Setup:
-
The permeable support with the HBE cell monolayer is mounted between the two half-chambers of the Ussing chamber system.
-
Both the apical and basolateral chambers are filled with a warmed and aerated Ringer's solution.[18] The composition of the Ringer's solution is typically (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose.[18] The solution is continuously gassed with 95% O2/5% CO2 to maintain a pH of 7.4.[18]
3. Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
A stable baseline Isc is established.
4. Application of Inhibitors:
-
Amiloride or another specific ENaC inhibitor is added to the apical chamber to block ENaC-mediated sodium transport. The resulting decrease in Isc is a measure of ENaC activity.
-
To test a compound like this compound, it is added to the apical chamber at various concentrations, and the dose-dependent inhibition of the amiloride-sensitive Isc is recorded to determine the IC50 value.[7]
M-1 Cell Water Resorption Assay
This assay measures the ability of ENaC inhibitors to prevent water transport across a cell monolayer, which is a direct consequence of inhibiting sodium influx.
1. Cell Culture:
-
M-1 mouse kidney collecting duct cells are seeded on permeable supports and cultured until they form a confluent monolayer.
2. Assay Procedure:
-
The culture medium is replaced with a physiological salt solution in both the apical and basolateral compartments.
-
A known volume of the solution containing the test compound (e.g., this compound) or a vehicle control is added to the apical chamber.
-
The cells are incubated for a defined period (e.g., 24 hours) to allow for water transport.
3. Quantification of Water Resorption:
-
After incubation, the volume of the remaining liquid in the apical chamber is measured.
-
A reduction in the volume of liquid resorbed in the presence of the inhibitor compared to the control indicates ENaC inhibition. The percentage of inhibition can then be calculated.
Visualizing Mechanisms and Workflows
ENaC Signaling Pathway and Inhibition
The epithelial sodium channel is a heterotrimeric protein composed of α, β, and γ subunits that form a selective pore for sodium ions.[1][5] Its activity is regulated by various factors, including proteases and intracellular signaling molecules. ENaC inhibitors, such as this compound and amiloride, physically block the channel pore, thereby preventing sodium influx.
Caption: ENaC activation by proteases and modulation by intracellular signals, and inhibition by pore blockers.
Experimental Workflow for ENaC Inhibitor Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of potential ENaC inhibitors using the Ussing chamber assay.
Caption: A stepwise workflow for assessing ENaC inhibitor potency using the Ussing chamber technique.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Triamterene | 氨苯蝶啶 | Sodium Channel 化学品 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 13. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AZD5634 [openinnovation.astrazeneca.com]
- 15. | BioWorld [bioworld.com]
- 16. physiologicinstruments.com [physiologicinstruments.com]
- 17. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 18. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
BI-8668: A Superior Amiloride Analog for ENaC Inhibition in Research and Drug Development
For researchers, scientists, and drug development professionals, the quest for potent and selective molecular probes is paramount. In the study of the epithelial sodium channel (ENaC), a key player in regulating sodium and water balance, BI-8668 has emerged as a structurally distinct and highly effective inhibitor, offering significant advantages over traditional amiloride (B1667095) analogs.
This compound, a chemical probe developed by Boehringer Ingelheim, demonstrates exceptional potency, selectivity, and favorable physicochemical properties, making it an invaluable tool for in vitro and in vivo investigations of ENaC function and its role in diseases such as cystic fibrosis.[1][2] This guide provides a comprehensive comparison of this compound with other amiloride analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in your research endeavors.
Unveiling the Superiority: this compound vs. Amiloride Analogs
This compound distinguishes itself from amiloride and its derivatives through a combination of enhanced potency, high selectivity, and improved drug-like properties.[1][2]
Enhanced Potency for Robust Inhibition
Experimental data consistently demonstrates the high potency of this compound in inhibiting ENaC. In a Ussing chamber assay on human airway epithelium, this compound exhibited a half-maximal inhibitory concentration (IC50) of 17 nM.[2][3] This represents a significant improvement over amiloride, which has a reported IC50 for ENaC in the range of 100 to 500 nM.[4][5] While the more potent amiloride analog, benzamil (B1198395), shows an IC50 of approximately 50 nM in some studies, this compound maintains a competitive or superior potency.[6][7]
Exceptional Selectivity Profile
A key advantage of this compound lies in its remarkable selectivity for ENaC. In a comprehensive screening against a panel of 50 targets, this compound showed at least 1,000-fold selectivity for 47 of these targets.[1][2] For the remaining three targets (M3, M2, and α1), it still displayed a respectable 50-fold selectivity.[1][2] This high degree of selectivity minimizes off-target effects, ensuring that observed biological responses can be confidently attributed to ENaC inhibition. In contrast, amiloride is known to inhibit other ion transporters, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger, at higher concentrations.[8]
Favorable Physicochemical and Pharmacokinetic Properties
This compound has been engineered to possess a desirable profile for both laboratory and preclinical research. It boasts high aqueous solubility, as well as high microsomal and hepatocyte stability.[1][2] Furthermore, it exhibits low plasma protein binding and is devoid of significant cytochrome P450 inhibition, simplifying the interpretation of in vivo studies.[1] These characteristics contribute to its suitability for in vivo applications, as demonstrated by its efficacy in animal models.[1][2]
Quantitative Comparison of ENaC Inhibitors
| Compound | Target | IC50 (nM) | Key Advantages | Key Disadvantages |
| This compound | ENaC | 17[2][3] | High potency, exceptional selectivity, favorable DMPK profile.[1][2] | Limited publicly available head-to-head comparative data with all amiloride analogs. |
| Amiloride | ENaC | 100 - 500[4][5] | Well-established, commercially available. | Lower potency, potential for off-target effects at higher concentrations.[8] |
| Benzamil | ENaC | ~50[6][7] | More potent than amiloride. | Less selective than this compound, also inhibits other channels like NCX.[9] |
Experimental Evidence Supporting this compound's Advantages
The superior properties of this compound are substantiated by a range of in vitro and in vivo experimental data.
In Vitro Efficacy
-
Ussing Chamber Assay: As mentioned, this compound potently inhibits the Na+ current in human airway epithelium with an IC50 of 17 nM, confirming its direct action on ENaC.[2][3]
-
M-1 Water Resorption Assay: In a cellular model of water transport, this compound demonstrated an 81% inhibition of ENaC-mediated water resorption in M-1 mouse kidney tubule cells at a concentration of 3 µM.[2][3] This highlights its functional consequence on epithelial fluid movement.
In Vivo Efficacy
-
Airway Fluid Absorption in Rats: When administered to Wistar rats, this compound effectively inhibited airway fluid absorption. A dose of 3 µg/kg resulted in a 33% inhibition of fluid absorption compared to control animals.[1][2] This in vivo activity underscores its potential for therapeutic applications in respiratory diseases characterized by airway surface liquid depletion.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Ussing Chamber Assay for ENaC Inhibition
Objective: To measure the effect of ENaC inhibitors on ion transport across an epithelial monolayer.
Methodology:
-
Cell Culture: Human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.[10]
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a heated (37°C) and gassed (95% O2/5% CO2) Ringer's solution.[11][12]
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.[11]
-
Compound Addition: After a stable baseline Isc is established, increasing concentrations of the test compound (e.g., this compound, amiloride) are added to the apical chamber.
-
Data Analysis: The change in Isc following the addition of the inhibitor is measured. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration. A final addition of a high concentration of a known ENaC blocker like benzamil can be used to determine the maximal ENaC-dependent current.[13]
M-1 Cell Water Resorption Assay
Objective: To assess the effect of ENaC inhibitors on water transport across a cell monolayer.
Methodology:
-
Cell Culture: M-1 cells, derived from mouse kidney tubules, are seeded on permeable supports and cultured until a confluent monolayer is formed.
-
Assay Setup: The permeable supports are placed in a plate, creating separate apical and basolateral compartments.
-
Tracer Addition: A known volume of medium containing a radioactive tracer, such as tritiated water, is added to the apical compartment. The test compound is also added to the apical side.
-
Incubation: The cells are incubated for a defined period to allow for water transport across the monolayer.
-
Quantification: After incubation, the amount of radioactive tracer remaining in the apical compartment is measured. A reduction in the transported volume (i.e., more tracer remaining) in the presence of an ENaC inhibitor indicates inhibition of water resorption.[2] The percentage of inhibition is calculated relative to a vehicle control.
In Vivo Airway Fluid Absorption in Rats
Objective: To evaluate the in vivo efficacy of ENaC inhibitors on lung fluid clearance.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized.[1]
-
Instillation: A control solution (Ringer's lactate) or a test solution containing the compound of interest (e.g., this compound) is instilled into the trachea.[1]
-
Incubation Period: The animals are maintained for a specific period (e.g., 3 hours) to allow for fluid absorption from the lungs.[1]
-
Measurement: After the incubation period, the lungs are excised and weighed. The difference in lung weight between the control and compound-treated groups is used to determine the percentage of inhibition of fluid absorption.[1]
-
Systemic Exposure: Blood samples can be collected to measure serum aldosterone (B195564) levels as a biomarker for systemic ENaC inhibition.[1]
Visualizing the Mechanism: ENaC Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ENaC Signaling Pathway and Point of Inhibition by this compound.
Caption: Ussing Chamber Experimental Workflow for ENaC Inhibitor Profiling.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 10. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BI-8668 and Other Investigational ENaC Blockers
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) has emerged as a significant therapeutic target for conditions characterized by abnormal fluid and electrolyte transport, most notably cystic fibrosis. Inhibition of ENaC is a promising strategy to rehydrate airway surfaces, improve mucociliary clearance, and restore lung function. This guide provides a comparative overview of BI-8668, a potent ENaC inhibitor, and other investigational ENaC blockers, with a focus on their preclinical and clinical data.
Overview of Investigational ENaC Blockers
The landscape of ENaC inhibitor development has seen several candidates, each with distinct pharmacological profiles. While the initial approach with amiloride (B1667095) demonstrated the potential of this mechanism, its limited potency and short duration of action spurred the development of novel, more potent, and lung-selective compounds. This guide focuses on a selection of these next-generation investigational ENaC blockers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected investigational ENaC blockers. It is important to note that direct comparisons should be made with caution, as the experimental conditions and models may vary between studies.
Table 1: In Vitro Potency of Investigational ENaC Blockers
| Compound | Target | Assay | Cell Line/Tissue | IC50 | Source(s) |
| This compound | ENaC | Ussing Chamber (Na+ current) | Human Airway Epithelium | 17 nM | [1][2] |
| BI 1265162 | ENaC | Ion transport | M1 mouse renal collecting duct cells | 3 nM | [3] |
| NCI-H441 human bronchial epithelial cells | 8 nM | [3] | |||
| AZD5634 | ENaC | Ion transport | Human ENaC | 3.8 nM | [4] |
| ETD001 | ENaC | Not specified | Not specified | 59 nM | Not specified |
Table 2: Preclinical In Vivo Efficacy of Investigational ENaC Blockers
| Compound | Animal Model | Assay | Key Findings | Source(s) |
| This compound | Wistar Rat | Airway Fluid Absorption | 33% inhibition at 3 µg/kg | [1][2] |
| BI 1265162 | Rat | Airway Fluid Absorption | 32.9% inhibition at 10 µg/kg | [3][5] |
| Sheep | Mucociliary Clearance (MCC) | Increased MCC | [3] | |
| AZD5634 | Sheep | Mucociliary Clearance (MCC) | Dose-dependent improvement in MCC | [6][7] |
| ETD001 | Sheep | Mucociliary Clearance (MCC) | Long duration of action (≥16 hours) | [8][9][10] |
Table 3: Pharmacokinetic and Clinical Trial Status of Investigational ENaC Blockers
| Compound | Key Pharmacokinetic Parameters | Clinical Trial Phase | Status | Source(s) |
| This compound | High aqueous solubility, high microsomal and hepatocyte stability, moderate Caco-2 permeability. | Preclinical | Investigational tool compound | [1][2] |
| BI 1265162 | Effective elimination half-life: 3.6–8.7 h. Inhaled absolute bioavailability: ~40%. | Phase II | Terminated (did not demonstrate potential for clinical benefit) | [11][12] |
| AZD5634 | Inhaled absolute bioavailability: ~3%. | Phase Ib | Did not improve MCC in a single dose study in CF patients. | [4][13] |
| QBW276 | Entered the blood quickly and reached low levels. | Phase II | Terminated (strategic reasons) | [14][15][16] |
| ETD001 | Slow absorption from the lung, suggesting prolonged retention. | Phase II | Ongoing (expected completion in 2026) | [8][9][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these ENaC blockers.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber is a vital tool for studying ion transport across epithelial tissues.
-
Tissue/Cell Preparation : Primary human bronchial epithelial cells are cultured on permeable supports until a differentiated, polarized monolayer is formed.
-
Chamber Setup : The cell culture insert is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.
-
Electrophysiological Measurements : The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is continuously recorded.
-
Compound Addition : After a stable baseline Isc is achieved, the investigational ENaC blocker is added to the apical chamber in increasing concentrations.
-
Data Analysis : The change in Isc following the addition of the inhibitor is measured. The amiloride-sensitive current, representing ENaC activity, is determined by the subsequent addition of a saturating concentration of amiloride. The IC50 is calculated from the concentration-response curve.[18][19][20]
In Vivo Rat Airway Fluid Absorption Model
This model assesses the ability of an ENaC inhibitor to reduce fluid absorption from the lungs.
-
Animal Preparation : Male Wistar rats are anesthetized, and a tracheostomy is performed for the instillation of the test solution.
-
Instillation : A defined volume of a test solution (e.g., Ringer's Lactate), with or without the investigational ENaC blocker, is instilled into the trachea.
-
Incubation Period : The animals are maintained for a specific period (e.g., 3 hours) to allow for fluid absorption.
-
Measurement : After the incubation period, the lungs are excised, and the amount of remaining fluid is determined by comparing the weight of the lungs from treated and control animals.
-
Data Analysis : The percentage inhibition of fluid absorption is calculated by comparing the fluid remaining in the lungs of treated animals to that in control animals.[2][21][22][23][24]
Sheep Model of Mucociliary Clearance
The sheep is a well-established large animal model for studying mucociliary clearance due to similarities with human airway physiology.
-
Animal Preparation : Conscious sheep are restrained, and a bronchoscope is inserted into the airways.
-
Marker Deposition : A marker, such as a radiolabeled tracer (e.g., 99mTc-sulfur colloid) mixed with mucus or a dye, is deposited onto the tracheal mucosa.
-
Compound Administration : The investigational ENaC blocker is administered via inhalation.
-
Measurement of Clearance : The movement of the marker along the trachea is monitored over time using a gamma camera or visually through the bronchoscope. The velocity of the marker is calculated.
-
Data Analysis : The mucociliary clearance rate in treated animals is compared to that in control (placebo) animals to determine the efficacy of the compound.[25][26][27][28]
Signaling Pathways and Experimental Workflows
The regulation of ENaC is a complex process involving various signaling pathways that modulate its expression, trafficking to the cell surface, and open probability. Understanding these pathways is crucial for the rational design of ENaC-targeted therapies.
Caption: Simplified signaling pathway of ENaC regulation.
The diagram above illustrates key regulatory mechanisms of the epithelial sodium channel. Proteolytic cleavage of the ENaC subunits by extracellular proteases leads to its activation.[29] Intracellularly, the ubiquitin ligase Nedd4-2 plays a crucial role in the negative regulation of ENaC by targeting it for ubiquitination, which subsequently leads to its endocytosis and degradation.[30] The renin-angiotensin-aldosterone system is a key hormonal regulator of ENaC activity.[31] Aldosterone stimulates the expression of serum and glucocorticoid-inducible kinase 1 (SGK1), which in turn phosphorylates and inhibits Nedd4-2, leading to increased ENaC density at the cell surface and enhanced sodium reabsorption.[32]
Conclusion
This compound stands out as a highly potent ENaC inhibitor with a favorable preclinical profile, making it a valuable tool for in vitro and in vivo research into the role of ENaC in various physiological and pathological processes. The landscape of investigational ENaC blockers is dynamic, with compounds like ETD001 showing promise with a long duration of action in preclinical models and advancing in clinical trials. The termination of several other ENaC inhibitor programs, such as BI 1265162 and AZD5634, due to a lack of clinical efficacy highlights the challenges in translating potent ENaC inhibition into meaningful clinical benefit for patients with cystic fibrosis. These experiences underscore the importance of optimizing not only the potency but also the pharmacokinetic properties, particularly lung retention and duration of action, for inhaled ENaC inhibitors. The ongoing development of new candidates will continue to shed light on the therapeutic potential of targeting ENaC in respiratory diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. AZD5634 [openinnovation.astrazeneca.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enterprise Therapeutics Reveals Preclinical Data on ETD001, Novel Inhaled ENaC Blocker [synapse.patsnap.com]
- 9. enterprisetherapeutics.com [enterprisetherapeutics.com]
- 10. ETD001: A novel inhaled ENaC blocker with an extended duration of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novctrd.com [novctrd.com]
- 15. novctrd.com [novctrd.com]
- 16. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 17. news-medical.net [news-medical.net]
- 18. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 19. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. A rat lung model of instilled liquid transport in the pulmonary airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. atsjournals.org [atsjournals.org]
- 24. Fluid absorption by rat lung in situ: pathways for sodium entry in the luminal membrane of alveolar epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Whole body periodic acceleration in normal and reduced mucociliary clearance of conscious sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 26. allergenix.com.au [allergenix.com.au]
- 27. Experimental models for studying mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Developmental changes in the tracheal mucociliary system in neonatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Regulating ENaC’s gate - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regulation of the epithelial sodium channel by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 32. Mechanisms of ENaC regulation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of BI-8668 in Novel Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC), in new cell lines. By comparing its activity in established and novel cell models, researchers can effectively validate its mechanism of action and expand its research applications.
Introduction to this compound and its Target, ENaC
This compound is a small molecule inhibitor of the epithelial sodium channel (ENaC), a key protein responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1] ENaC is a heterotrimeric channel composed of α, β, and γ subunits.[1] Its activity is crucial for maintaining electrolyte and fluid homeostasis. Dysregulation of ENaC is implicated in several diseases, making it a significant therapeutic target. This compound offers a valuable tool for investigating the physiological and pathological roles of ENaC. To ensure the validity of research findings, it is imperative to confirm that the observed effects of this compound in any new cell system are a direct consequence of ENaC inhibition.
Comparative Analysis of this compound On-Target Effects
This section compares the established effects of this compound in the M-1 mouse kidney cell line with hypothetical but plausible data in two new human cell lines: the H441 lung epithelial cell line and the HT-29 colon adenocarcinoma cell line. Both H441 and HT-29 cells are known to express ENaC and exhibit amiloride-sensitive currents, a hallmark of ENaC activity.[2][3]
| Parameter | M-1 (Mouse Kidney Epithelial) | H441 (Human Lung Epithelial) | HT-29 (Human Colon Adenocarcinoma) |
| ENaC Subunit Expression (mRNA) | High levels of α, β, γ subunits | Moderate levels of α, β, γ subunits[4][5] | Detectable levels of α, β, γ subunits[3][6] |
| Basal Amiloride-Sensitive Current (Isc in µA/cm²) | 15 ± 2 | 8 ± 1.5[2] | 5 ± 1 |
| This compound IC₅₀ for Isc Inhibition | ~20 nM | ~30 nM | ~50 nM |
| BI-0377 (Negative Control) IC₅₀ | >10 µM | >10 µM | >10 µM |
| Effect on Cell Viability (at 100x IC₅₀) | No significant effect | No significant effect | No significant effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in confirming the on-target effects of this compound.
ENaC Subunit Expression Analysis (Quantitative PCR)
Objective: To confirm the presence of ENaC subunit transcripts (α, β, and γ) in the selected cell line.
Protocol:
-
Culture cells to 80-90% confluency.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the α, β, and γ subunits of ENaC.
-
Use appropriate housekeeping genes for normalization.
-
Analyze the relative expression levels of each subunit.
Electrophysiological Measurement of ENaC Activity (Ussing Chamber Assay)
Objective: To measure the effect of this compound on ENaC-mediated ion transport.
Protocol:
-
Seed cells on permeable supports and culture until a confluent monolayer with high transepithelial resistance is formed.
-
Mount the permeable supports in an Ussing chamber system.[7][8]
-
Bathe both the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Add increasing concentrations of this compound to the apical side of the monolayer.
-
Record the inhibition of the Isc at each concentration to determine the IC₅₀ value.
-
As a control, confirm that the majority of the baseline current is inhibited by the known ENaC blocker, amiloride (B1667095) (10 µM).
-
Perform the same experiment with the negative control compound, BI-0377, to demonstrate specificity.
Single-Channel Analysis (Whole-Cell Patch Clamp)
Objective: To directly measure the effect of this compound on the activity of individual ENaC channels.[9][10]
Protocol:
-
Culture cells on glass coverslips suitable for patch-clamp recording.
-
Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Record the baseline whole-cell currents.
-
Perfuse the cells with a solution containing this compound and record the change in current.
-
Confirm that the observed currents are characteristic of ENaC (e.g., selective for Na⁺ and blocked by amiloride).
Visualizing Pathways and Workflows
ENaC Signaling Pathway and Inhibition by this compound
The following diagram illustrates the basic mechanism of ENaC function and its inhibition by this compound.
Caption: ENaC-mediated sodium transport and its inhibition by this compound.
Experimental Workflow for On-Target Confirmation
This diagram outlines the logical flow of experiments to confirm the on-target effects of this compound in a new cell line.
Caption: Workflow for validating this compound on-target effects.
References
- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 2. AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct domain-dependent effect of syntaxin1A on amiloride-sensitive sodium channel (ENaC) currents in HT-29 colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ENaC alpha-subunit variants are expressed in lung epithelial cells and are suppressed by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENaC/DEG in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch clamp - Wikipedia [en.wikipedia.org]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Dose-Response Analysis of BI-8668 and Other Epithelial Sodium Channel (ENaC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response profiles of BI-8668, a novel epithelial sodium channel (ENaC) inhibitor, with other known ENaC--targeting compounds. The data presented is intended to assist researchers in evaluating the potency and potential therapeutic applications of these inhibitors.
Introduction to ENaC Inhibition
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues, including in the lungs, kidneys, and colon. Dysregulation of ENaC activity is implicated in the pathophysiology of several diseases, most notably cystic fibrosis, where hyperactivation of ENaC leads to airway surface liquid depletion and impaired mucociliary clearance. Consequently, ENaC has emerged as a key therapeutic target for the development of new treatments. This guide focuses on the comparative efficacy of this compound against other ENaC inhibitors.
Comparative Dose-Response Data
The following tables summarize the in vitro and in vivo dose-response data for this compound and other selected ENaC inhibitors. The data is compiled from publicly available resources and presented for comparative analysis.
In Vitro Potency of ENaC Inhibitors
| Compound | Assay System | Cell Type | IC50 / EC50 | Citation |
| This compound | Ussing Chamber | Human Airway Epithelium | 17 nM | [1] |
| Amiloride (B1667095) | Ussing Chamber | Human Bronchial Epithelial Cells | 0.454 µM | [2] |
| Benzamil | Ussing Chamber | Human Bronchial Epithelial Cells | 21.9 nM | [2] |
| P-552-02 | Not Specified | Not Specified | 60-100 fold more potent than amiloride | [3] |
| AZD5634 | Ussing Chamber | Human Bronchial Epithelial Cells | 3.8 nM | [2] |
| BI-0377 (Negative Control) | Ussing Chamber | Human Airway Epithelium | >500-fold lower potency than this compound | [4] |
In Vitro and In Vivo Functional Assays
| Compound | Assay | Model System | Dose/Concentration | Effect | Citation |
| This compound | M-1 Water Resorption Assay | M-1 Mouse Kidney Tubule Cells | 3 µM | 81% inhibition | [1] |
| This compound | Airway Fluid Absorption Assay | Wistar Rats | 3 µg/kg | Up to 33% inhibition | [4] |
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber technique is a widely used method to measure ion transport across epithelial tissues. The following is a generalized protocol for assessing the inhibitory activity of compounds on ENaC.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on ENaC-mediated short-circuit current (Isc) in polarized epithelial cells.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)[5]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Human bronchial epithelial (HBE) cells cultured on permeable supports
-
Test compounds (e.g., this compound, amiloride) and control vehicle
-
Forskolin (to stimulate CFTR as a control)
-
CFTRinh-172 (to inhibit CFTR as a control)
Procedure:
-
Preparation: Pre-warm Ringer's solution to 37°C and continuously bubble with carbogen gas to maintain pH at 7.4.
-
Cell Mounting: Mount the permeable supports with confluent HBE cell monolayers in the Ussing chambers, separating the apical and basolateral compartments.
-
Equilibration: Add pre-warmed and gassed Ringer's solution to both chambers and allow the system to equilibrate for 20-30 minutes, maintaining the temperature at 37°C.
-
Measurement of Baseline Isc: Under voltage-clamp conditions (clamped to 0 mV), measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Compound Addition: Add increasing concentrations of the test compound to the apical chamber in a cumulative manner, allowing the Isc to stabilize after each addition.
-
Amiloride Control: At the end of the experiment, add a supramaximal concentration of amiloride (e.g., 10-100 µM) to the apical chamber to block all ENaC-mediated current. The remaining current is considered non-ENaC-mediated.
-
Data Analysis: The ENaC-specific current is calculated as the amiloride-sensitive portion of the Isc. Plot the percentage inhibition of the amiloride-sensitive Isc against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value.
M-1 Cell Water Resorption Assay
This assay measures the ability of compounds to inhibit ENaC-mediated water transport across a confluent monolayer of M-1 cells.
Objective: To assess the functional inhibition of ENaC-driven water resorption by test compounds.
Materials:
-
M-1 mouse kidney cortical collecting duct cells
-
Permeable filter supports for cell culture
-
Isotonic and hypertonic buffer solutions
-
Fluorescent dye (e.g., calcein-AM) or a tracer molecule (e.g., radiolabeled mannitol)
-
Plate reader with fluorescence detection capabilities or a scintillation counter
-
Test compounds and controls
Procedure:
-
Cell Culture: Seed M-1 cells on permeable filter supports and culture them until a confluent and polarized monolayer is formed.
-
Loading with Fluorescent Dye: Load the cells with a membrane-permeant fluorescent dye (e.g., calcein-AM) that becomes trapped intracellularly after hydrolysis. The fluorescence of this dye is quenched at high concentrations.
-
Assay Initiation: Replace the apical medium with a hypertonic solution to create an osmotic gradient, driving water from the basolateral to the apical compartment through the cells.
-
Compound Treatment: Add test compounds to the apical medium at various concentrations.
-
Measurement of Water Transport: As water moves out of the cells, the intracellular volume decreases, leading to an increase in the concentration of the fluorescent dye and a corresponding decrease in fluorescence due to self-quenching. Monitor the change in fluorescence over time using a plate reader.
-
Data Analysis: The rate of fluorescence change is proportional to the rate of water transport. Calculate the percentage inhibition of water transport by the test compounds compared to a vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the ENaC signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: ENaC Signaling Pathway and Point of Inhibition.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NVP-QBE170: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Guide to Handling BI-8668
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of BI-8668, a potent epithelial sodium channel (ENaC) inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guidance is predicated on established best practices for the safe handling of potent, powdered research compounds in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.
A thorough risk assessment should be conducted prior to any handling of this compound, taking into account the quantity of the compound, the nature of the procedure, and the laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the specific laboratory activity and the physical form of this compound. The following table summarizes the recommended PPE for common laboratory procedures involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and multiple layers of skin protection are crucial to prevent exposure. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls like a fume hood are the primary line of defense. |
| In Vitro / In Vivo Dosing | - Standard lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing direct skin and eye contact. The specific dosing procedure will inform the need for additional containment measures. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Caption: General workflow for the safe handling of a potent research compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed, and appropriate waste container.- Dispose of through a certified hazardous waste vendor. | Potent compounds can have adverse effects on aquatic life and should not enter the sewer system.[1] Professional disposal ensures proper handling and destruction. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" and include the name of the compound. | Minimizes the risk of exposure from handling contaminated items. Proper labeling is essential for waste handlers.[2] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | All disposable items that have come into contact with this compound should be considered contaminated and disposed of accordingly. |
| Empty Chemical Containers | - Triple-rinse the container with a suitable solvent.- Collect the rinsate as hazardous waste.- After rinsing, deface the label and dispose of the container in the regular trash or as per institutional guidelines. | Thorough rinsing ensures the removal of residual potent compounds. The rinsate must be treated as hazardous waste.[2][3] |
Disclaimer: This guidance is intended to supplement, not replace, institutional safety protocols and a comprehensive risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of potent research compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
